molecular formula C7H9BrN2O B570207 2-(5-Bromopyrimidin-2-yl)propan-2-ol CAS No. 1193244-89-1

2-(5-Bromopyrimidin-2-yl)propan-2-ol

Cat. No.: B570207
CAS No.: 1193244-89-1
M. Wt: 217.066
InChI Key: MLMQILHYEBYWHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromopyrimidin-2-yl)propan-2-ol is a versatile brominated pyrimidine derivative that serves as a valuable synthetic intermediate in advanced chemical and pharmaceutical research. The presence of the bromine atom at the 5-position of the pyrimidine ring makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal for constructing complex biaryl structures often found in active pharmaceutical ingredients (APIs) and functional materials. The propan-2-ol moiety introduces steric considerations and potential hydrogen-bonding capabilities, which can be leveraged to influence the solubility and crystallinity of intermediate compounds, or can be further functionalized to explore structure-activity relationships (SAR). Researchers utilize this compound primarily in medicinal chemistry for the synthesis of targeted molecular libraries, particularly in the development of kinase inhibitors and other small-molecule therapeutics where the pyrimidine core is a common pharmacophore. Its application extends to materials science, where it acts as a building block for the creation of organic ligands and functionalized polymers. This compound is intended for use by qualified researchers in controlled laboratory settings to facilitate innovation in drug discovery and materials development.

Properties

IUPAC Name

2-(5-bromopyrimidin-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-7(2,11)6-9-3-5(8)4-10-6/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMQILHYEBYWHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=C(C=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2-(5-Bromopyrimidin-2-yl)propan-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 2-(5-Bromopyrimidin-2-yl)propan-2-ol, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route involves a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document provides a comprehensive overview of the chemical properties of the reactants and products, a detailed experimental protocol for the synthesis, and a discussion of the reaction pathway. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to ensure clarity and reproducibility for researchers in the field of drug discovery and development.

Introduction

This compound is a tertiary alcohol containing a functionalized pyrimidine ring. The presence of the bromine atom and the hydroxyl group makes it a valuable building block for creating more complex molecules through various cross-coupling reactions and further functional group manipulations. Understanding its synthesis is crucial for the efficient production of novel drug candidates. The most direct and feasible method for its preparation is the addition of a methyl organometallic reagent to a 2-acyl-5-bromopyrimidine or, more commonly, the addition of an organolithium derivative of 5-bromopyrimidine to acetone.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below.

Property5-Bromopyrimidine (Starting Material)This compound (Product)
Molecular Formula C4H3BrN2[1][2]C7H9BrN2O
Molecular Weight 158.98 g/mol [2]217.07 g/mol
Appearance SolidSolid
Melting Point 67-73 °CNot available
Boiling Point Not availableNot available
CAS Number 4595-59-9[2]1193244-89-1

Synthesis of this compound

The synthesis of this compound is proposed via a lithiation of 5-bromopyrimidine followed by the addition of acetone. This method is analogous to the well-established Grignard-type reactions used for the synthesis of tertiary alcohols from ketones.

Reaction Pathway

The overall reaction scheme is as follows:

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 5-Bromopyrimidine 5-Bromopyrimidine Lithium_Intermediate 2-Lithio-5-bromopyrimidine 5-Bromopyrimidine->Lithium_Intermediate n-BuLi, THF, -78 °C n-BuLi n-Butyllithium Acetone Acetone Final_Product This compound Lithium_Intermediate->Final_Product 1. Acetone 2. H₂O (quench)

Caption: Reaction pathway for the synthesis of this compound.

Proposed Experimental Protocol

Materials:

  • 5-Bromopyrimidine (97%)

  • n-Butyllithium (2.5 M in hexanes)

  • Acetone (anhydrous)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Low-temperature thermometer

  • Inert gas supply (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of inert gas.

  • Lithiation: 5-Bromopyrimidine (1.0 eq) is dissolved in anhydrous THF in the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 1 hour to ensure complete formation of the 2-lithio-5-bromopyrimidine intermediate.

  • Addition of Acetone: A solution of anhydrous acetone (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 2 hours at this temperature.

  • Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. The mixture is then allowed to warm to room temperature.

  • Work-up: The aqueous layer is separated and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Note: This is a proposed protocol based on analogous chemical transformations. Actual reaction conditions and yields may vary and should be optimized.

Expected Characterization Data
Analysis Expected Data
¹H NMR Signals corresponding to the pyrimidine protons (two singlets or two doublets), a singlet for the hydroxyl proton, and a singlet for the two methyl groups.
¹³C NMR Resonances for the carbon atoms of the pyrimidine ring, the quaternary carbon attached to the hydroxyl group, and the methyl carbons.
Mass Spec (MS) The mass spectrum should show a molecular ion peak [M]+ and/or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the product (217.07 g/mol for the major bromine isotope). The isotopic pattern characteristic of a bromine-containing compound (approximately 1:1 ratio for M and M+2 peaks) should be observed.
Infrared (IR) A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic peaks for the C-Br and C=N bonds of the pyrimidine ring.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve 5-Bromopyrimidine in THF B Cool to -78 °C A->B C Add n-BuLi dropwise B->C D Stir for 1 hour C->D E Add Acetone solution dropwise D->E F Stir for 2 hours E->F G Quench with aq. NH₄Cl F->G H Warm to Room Temperature G->H I Separate Layers H->I Proceed to Work-up J Extract Aqueous Layer with Ethyl Acetate I->J K Combine Organic Layers J->K L Wash with Brine K->L M Dry over Na₂SO₄ L->M N Filter M->N O Concentrate in vacuo N->O P Column Chromatography O->P Q Obtain Pure Product P->Q Collect Fractions R Characterize (NMR, MS, IR) Q->R

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound, a valuable intermediate for drug development. The proposed method, based on the lithiation of 5-bromopyrimidine and subsequent reaction with acetone, offers a direct and efficient route to the target molecule. The provided experimental protocol, data tables, and diagrams are intended to aid researchers in the successful synthesis and characterization of this compound, thereby facilitating the advancement of medicinal chemistry and drug discovery programs. Further optimization of the reaction conditions may be necessary to achieve optimal yields and purity.

References

In-Depth Technical Guide: 2-(5-Bromopyrimidin-2-yl)propan-2-ol (CAS 1193244-89-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-(5-Bromopyrimidin-2-yl)propan-2-ol, a key intermediate in medicinal chemistry.

Core Physicochemical Properties

This compound is a solid compound at room temperature with the molecular formula C₇H₉BrN₂O.[1] It is recommended to be stored in a dry environment at 2-8°C.[1] The compound is classified as a warning-level hazard, with hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1]

PropertyValueSource
CAS Number 1193244-89-1[1]
Molecular Formula C₇H₉BrN₂O[1]
Molecular Weight 217.07 g/mol [1]
Physical Form Solid[1]
Predicted Boiling Point 269.3 ± 20.0 °C
Predicted Density 1.553 ± 0.06 g/cm³
Predicted pKa 13.36 ± 0.29
Storage Temperature 2-8°C (sealed in dry conditions)[1]

Synthesis and Purification

Logical Synthesis Workflow

A logical approach to synthesize the target compound involves the Grignard reaction between a suitable bromopyrimidine derivative and acetone.

G 5-Bromopyrimidine 5-Bromopyrimidine Grignard Reagent Formation Grignard Reagent Formation 5-Bromopyrimidine->Grignard Reagent Formation  Mg, THF Grignard Reagent Grignard Reagent Grignard Reagent Formation->Grignard Reagent Grignard Reaction Grignard Reaction Grignard Reagent->Grignard Reaction Acetone Acetone Acetone->Grignard Reaction Acidic Workup Acidic Workup Grignard Reaction->Acidic Workup  e.g., NH4Cl (aq) This compound This compound Acidic Workup->this compound

Caption: Proposed Grignard reaction synthesis of the target compound.

Experimental Protocol: A General Approach

A general procedure for a Grignard reaction that could be adapted for this synthesis is as follows:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2,5-dibromopyrimidine in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is typically stirred and gently heated to ensure complete formation.

  • Reaction with Acetone: The Grignard reagent solution is cooled in an ice bath. A solution of anhydrous acetone in anhydrous THF is then added dropwise, maintaining a low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure this compound.

Analytical Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

Logical Analytical Workflow

The following workflow represents a typical characterization process for a synthesized organic compound.

G Synthesized Product Synthesized Product TLC TLC Synthesized Product->TLC  Purity Check Purification Purification TLC->Purification Purified Product Purified Product Purification->Purified Product NMR Spectroscopy NMR Spectroscopy Purified Product->NMR Spectroscopy  ¹H, ¹³C Mass Spectrometry Mass Spectrometry Purified Product->Mass Spectrometry  HRMS HPLC Analysis HPLC Analysis Purified Product->HPLC Analysis  Purity >95% Structural Confirmation & Purity Assessment Structural Confirmation & Purity Assessment NMR Spectroscopy->Structural Confirmation & Purity Assessment Mass Spectrometry->Structural Confirmation & Purity Assessment HPLC Analysis->Structural Confirmation & Purity Assessment

Caption: Standard workflow for analytical characterization.

Expected ¹H NMR and ¹³C NMR Data: While specific experimental spectra are not publicly available, the expected chemical shifts can be predicted based on the structure. The ¹H NMR spectrum would likely show a singlet for the two methyl groups, a singlet for the hydroxyl proton, and signals in the aromatic region for the pyrimidine protons. The ¹³C NMR spectrum would show signals for the quaternary carbon attached to the hydroxyl group, the methyl carbons, and the carbons of the pyrimidine ring.

HPLC Method: A reverse-phase HPLC method would be suitable for purity analysis. A typical method might involve a C18 column with a mobile phase consisting of a gradient of acetonitrile and water, with UV detection at an appropriate wavelength.

Applications in Drug Discovery

The primary known application of this compound is as a reactant in the preparation of aminobenzimidazole urea derivatives, which have shown potential as antibacterial agents. This suggests that the 5-bromopyrimidin-2-yl moiety is a valuable scaffold in the design of new therapeutic agents.

While no specific signaling pathways or biological targets for this compound itself have been identified in the reviewed literature, its role as a synthetic intermediate points to its importance in generating compound libraries for screening against various biological targets. The pyrimidine core is a common feature in many biologically active molecules, and the bromo- and propan-2-ol substituents provide handles for further chemical modification and diversification.

Future Directions

Further research is warranted to fully elucidate the properties and potential of this compound. Key areas for future investigation include:

  • Detailed Synthesis and Optimization: Development and publication of a robust and scalable synthesis protocol.

  • Biological Screening: Comprehensive screening of the compound and its derivatives against a wide range of biological targets to identify potential therapeutic applications beyond its current use as an intermediate.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the molecule to understand how different functional groups influence its biological activity.

This in-depth guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The information compiled herein serves as a valuable resource for those interested in utilizing this compound in their research endeavors.

References

In-Depth Technical Guide: 2-(5-Bromopyrimidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-(5-Bromopyrimidin-2-yl)propan-2-ol, a key intermediate in the development of novel therapeutic agents.

Core Molecular Data

This compound is a solid organic compound that serves as a valuable building block in medicinal chemistry. Its key quantitative data are summarized in the table below for easy reference.

PropertyValue
Chemical Formula C₇H₉BrN₂O
Molecular Weight 217.07 g/mol
CAS Number 1193244-89-1
Appearance Solid
Purity Typically ≥97%
Storage Temperature 2-8°C, sealed in a dry environment
SMILES String CC(C)(C1=NC=C(C=N1)Br)O
InChI Key MLMQILHYEBYWHX-UHFFFAOYSA-N
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Molecular Structure

The molecular structure of this compound features a central pyrimidine ring, substituted with a bromine atom at the 5-position and a propan-2-ol group at the 2-position.

Molecular structure of this compound.

Experimental Protocols

Proposed Synthesis via Grignard Reaction

Objective: To synthesize this compound from 2,5-dibromopyrimidine and acetone.

Materials:

  • 2,5-dibromopyrimidine

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous acetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to the flask.

    • Add a solution of 2,5-dibromopyrimidine (1 equivalent) in anhydrous THF to the dropping funnel.

    • Add a small amount of the 2,5-dibromopyrimidine solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has started, add the remaining 2,5-dibromopyrimidine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Slowly add a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF to the reaction mixture via the dropping funnel. Maintain the temperature below 10°C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Predicted Spectroscopic Data

Although experimentally obtained spectra are not publicly available, the following are predicted ¹H NMR, ¹³C NMR, and mass spectrometry data based on the molecular structure.

¹H NMR (Predicted) ¹³C NMR (Predicted) Mass Spectrometry (Predicted)
Chemical Shift (ppm) Chemical Shift (ppm) m/z (Fragment)
~8.8 (s, 2H, pyrimidine-H)~165 (C-pyrimidine)217/219 [M]⁺ (Molecular ion with Br isotopes)
~5.0 (s, 1H, -OH)~158 (C-pyrimidine)202/204 [M-CH₃]⁺
~1.6 (s, 6H, 2 x -CH₃)~130 (C-Br)159/161 [M-C(CH₃)₂OH]⁺
~70 (C-OH)59 [C(CH₃)₂OH]⁺
~25 (CH₃)

Application in Drug Development

A significant application of this compound is its use as a key reactant in the synthesis of aminobenzimidazole urea derivatives, which have shown promise as antibacterial agents.[1]

workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_product Final Product cluster_application Application A This compound B Reaction with 2-amino-benzimidazole derivative A->B Step 1 C Formation of Urea Linkage B->C Step 2 D Aminobenzimidazole Urea Derivative C->D Yields E Screening for Antibacterial Activity D->E

Workflow for the synthesis of aminobenzimidazole urea derivatives.

The development of new antibacterial agents is crucial in combating antibiotic resistance. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. The structure-activity relationship (SAR) of pyrimidine derivatives indicates that substitutions at various positions on the pyrimidine ring can significantly influence their biological activity.

sar_concept cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Core Pyrimidine Ring R1 Substitution at C2 (e.g., propan-2-ol) Core->R1 R2 Substitution at C4/C6 Core->R2 R3 Substitution at C5 (e.g., Halogen) Core->R3 Activity Antibacterial Efficacy R1->Activity Influences Potency & Selectivity R2->Activity Modulates Physicochemical Properties R3->Activity Impacts Target Binding

Structure-Activity Relationship (SAR) concept for pyrimidine-based antibacterial agents.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(5-Bromopyrimidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(5-Bromopyrimidin-2-yl)propan-2-ol. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted data based on established chemical shift principles and spectral data of analogous structures. This document is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the NMR characteristics of this molecule.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the pyrimidine ring and known chemical shifts for the propan-2-ol moiety.

Table 1: Predicted ¹H NMR Spectral Data

Atom NumberChemical Shift (δ, ppm)MultiplicityIntegration
1~1.6Singlet6H
3Variable (e.g., ~2.5-4.0)Singlet (broad)1H
6, 8~8.8Singlet2H

Table 2: Predicted ¹³C NMR Spectral Data

Atom NumberChemical Shift (δ, ppm)
1~25
2~72
5~170
6, 8~160
7~118

Experimental Protocols

The following is a generalized protocol for the acquisition of NMR spectra for small organic molecules like this compound.[1]

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]

  • If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is typically used.

  • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

  • Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.

  • Relaxation Delay: A delay of 1-2 seconds between scans is appropriate.

  • Spectral Width: A spectral width of 12-16 ppm is suitable to cover the expected chemical shift range.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments) is commonly used to obtain a spectrum with singlets for each carbon.

  • Spectrometer Frequency: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

  • Spectral Width: A spectral width of 200-220 ppm is standard for most organic molecules.

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the predicted NMR data in the tables above.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(5-Bromopyrimidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-(5-Bromopyrimidin-2-yl)propan-2-ol, a compound of interest for researchers, scientists, and drug development professionals. Due to the absence of a dedicated mass spectral analysis for this specific molecule in the available literature, this guide synthesizes information from the fragmentation of analogous chemical structures, including pyrimidine derivatives, bromo-aromatic compounds, and tertiary alcohols, to predict its behavior under mass spectrometric conditions.

Predicted Mass Spectral Data

The molecular formula for this compound is C7H9BrN2O, with a monoisotopic mass of approximately 215.99 Da. The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2), corresponding to the 79Br and 81Br isotopes.

Based on common fragmentation pathways for related structures, the following table summarizes the predicted major fragment ions for this compound.

m/z (for 79Br/81Br) Proposed Fragment Structure Neutral Loss Notes
216.0 / 218.0[C7H9BrN2O]+•-Molecular Ion
201.0 / 203.0[C6H6BrN2O]+•CH3Loss of a methyl radical from the propan-2-ol group.
198.0 / 200.0[C7H7BrN2]+•H2ODehydration, loss of a water molecule from the tertiary alcohol.
183.0 / 185.0[C6H4BrN2]+•CH3, H2OConsecutive loss of a methyl radical and water.
157.0 / 159.0[C5H4BrN2]+C(CH3)2OCleavage of the bond between the pyrimidine ring and the propan-2-ol group.
137.0[C7H9N2O]+•BrLoss of a bromine radical.
78.0[C4H2N2]+•Br, C3H7OFragmentation of the pyrimidine ring after initial side-chain and bromine loss.

Proposed Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is anticipated to proceed through several key pathways initiated by the ionization of the molecule. The initial molecular ion ([C7H9BrN2O]+•) is energetically unstable and will likely undergo fragmentation to form more stable ions.

One primary fragmentation route involves the side chain. The tertiary alcohol group can readily lose a water molecule, leading to a dehydrated ion. Additionally, cleavage of the carbon-carbon bond can result in the loss of a methyl radical.

Another significant fragmentation pathway is the loss of the bromine atom as a radical, which is a common fragmentation for bromo-aromatic compounds. Cleavage of the bond connecting the propan-2-ol side chain to the pyrimidine ring is also a probable event. Subsequent fragmentation of the pyrimidine ring itself can lead to smaller charged species.

The following diagram illustrates the proposed major fragmentation pathways.

Fragmentation_Pathway M [C7H9BrN2O]+• m/z 216/218 F1 [C7H7BrN2]+• m/z 198/200 M->F1 - H2O F2 [C6H6BrN2O]+ m/z 201/203 M->F2 - •CH3 F3 [C5H4BrN2]+ m/z 157/159 M->F3 - C(CH3)2O F4 [C7H9N2O]+ m/z 137 M->F4 - •Br Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Dissolve Sample P2 Vortex P1->P2 P3 Dilute (if necessary) P2->P3 A1 Inject Sample P3->A1 A2 GC Separation A1->A2 A3 EI Ionization & Fragmentation A2->A3 A4 Mass Analysis A3->A4 D1 Identify Peak A4->D1 D2 Extract Mass Spectrum D1->D2 D3 Analyze Fragmentation D2->D3

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel Bromopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The introduction of a bromine atom onto the pyrimidine ring creates a versatile synthetic handle, enabling the development of novel derivatives with a wide spectrum of biological activities.[2] This technical guide provides an in-depth overview of the biological activities of recently developed bromopyrimidine derivatives, with a focus on their anticancer and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Anticancer Activity of Bromopyrimidine Derivatives

Novel bromopyrimidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[3][4][5] Many of these compounds exert their effects through the inhibition of protein kinases, which are crucial regulators of cell cycle progression and signal transduction.[6]

Kinase Inhibition: A Key Mechanism of Action

The structural similarity of the pyrimidine core to the purine base of ATP allows these derivatives to act as competitive inhibitors at the ATP-binding site of various kinases.[2] This inhibition can disrupt signaling pathways that are often hyperactivated in cancer cells, leading to cell cycle arrest and apoptosis. Key kinase targets for bromopyrimidine derivatives include:

  • Bcr-Abl Tyrosine Kinase: Several 5-bromo-pyrimidine derivatives have shown potent inhibitory activity against the Bcr-Abl tyrosine kinase, a key driver in chronic myeloid leukemia (CML).[7]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Inhibition of Aurora kinases by 2,4-diaminopyrimidine-based compounds can lead to mitotic catastrophe and cell death in cancer cells.[2]

  • Cyclin-Dependent Kinases (CDKs): CDKs are fundamental to the regulation of the cell cycle. Bromopyrimidine derivatives have been developed as potent inhibitors of CDKs, such as CDK7, offering a strategy to halt cancer cell proliferation.[2]

  • Fibroblast Growth Factor Receptor 3 (FGFR3): Specific pyrimidine derivatives have been identified as orally active inhibitors of FGFR3, a target in bladder cancer.[8]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected novel bromopyrimidine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
5c Hela (Cervix)0.041Dasatinib0.052[3]
A549 (Lung)0.081Dasatinib0.089[3]
MCF-7 (Breast)0.092Dasatinib0.101[3]
5e Hela (Cervix)0.049Dasatinib0.052[3]
A549 (Lung)0.085Dasatinib0.089[3]
MCF-7 (Breast)0.100Dasatinib0.101[3]
6d Hela (Cervix)0.045Dasatinib0.052[3]
A549 (Lung)0.083Dasatinib0.089[3]
MCF-7 (Breast)0.097Dasatinib0.101[3]
6g Hela (Cervix)0.042Dasatinib0.052[3]
A549 (Lung)0.080Dasatinib0.089[3]
MCF-7 (Breast)0.094Dasatinib0.101[3]
6h Hela (Cervix)0.039Dasatinib0.052[3]
A549 (Lung)0.078Dasatinib0.089[3]
MCF-7 (Breast)0.091Dasatinib0.101[3]
B-4 MCF-7 (Breast)6.70 ± 1.02Lapatinib9.71 ± 1.12[4]
A549 (Lung)20.49 ± 2.71Lapatinib18.21 ± 3.25[4]
2a U87MG (Glioblastoma)8 ± 0.5 (48h)RDS 3442>50 (48h)[5]
MDA-MB-231 (Breast)5 ± 0.4 (48h)RDS 3442>50 (48h)[5]
CAL27 (Oral Squamous)4 ± 0.3 (48h)RDS 3442>50 (48h)[5]
HT-29 (Colon)8 ± 0.6 (48h)RDS 3442>50 (48h)[5]
5c K562 (CML)0.021Dasatinib0.019[7]
5e K562 (CML)0.025Dasatinib0.019[7]
6g K562 (CML)0.018Dasatinib0.019[7]
9e K562 (CML)0.023Dasatinib0.019[7]
9f K562 (CML)0.020Dasatinib0.019[7]
10c K562 (CML)0.016Dasatinib0.019[7]

Antimicrobial Activity of Bromopyrimidine Derivatives

In addition to their anticancer properties, novel bromopyrimidine derivatives have emerged as promising antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[3] The mechanism of their antimicrobial action is an area of active investigation, with some studies suggesting that these compounds may interfere with essential cellular processes in microorganisms.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) of selected bromopyrimidine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDS. aureus (MIC, µg/mL)S. faecalis (MIC, µg/mL)E. coli (MIC, µg/mL)K. pneumoniae (MIC, µg/mL)C. tropicalis (MIC, µg/mL)A. niger (MIC, µg/mL)Source
5a 1.563.123.126.253.126.25[3]
5c 0.781.561.563.121.563.12[3]
5e 1.563.123.126.253.126.25[3]
6b 3.126.256.2512.56.2512.5[3]
6d 1.563.123.126.253.126.25[3]
6h 0.781.561.563.121.563.12[3]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing drug discovery. The following sections provide methodologies for key in vitro assays used to evaluate the biological activity of novel bromopyrimidine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., Hela, A549, MCF-7)[3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Bromopyrimidine derivatives dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • DMSO

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of approximately 5 x 10^3 cells/well in 100 µL of complete medium and incubate for 24 hours.[3]

  • Prepare serial dilutions of the bromopyrimidine derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Dasatinib).[3]

  • Incubate the plates for 48 or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Dilution Method)

The broth dilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)[3]

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Bromopyrimidine derivatives dissolved in DMSO

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microplates

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microbial strain in the appropriate broth.

  • Prepare serial two-fold dilutions of the bromopyrimidine derivatives in the broth medium in a 96-well plate.

  • Add the microbial inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol provides a general framework for assessing the inhibitory activity of bromopyrimidine derivatives against a specific kinase.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP

  • Kinase assay buffer

  • Bromopyrimidine derivatives dissolved in DMSO

  • A method for detecting kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the bromopyrimidine derivatives in the kinase assay buffer.

  • In a 384-well plate, add the test compound, the kinase, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using a suitable method. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP and then another reagent to convert the generated ADP into a luminescent signal.

  • Measure the signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can aid in understanding the mechanism of action and the overall research strategy.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bio_eval Biological Evaluation cluster_data_analysis Data Analysis start Starting Materials (e.g., 5-bromo-2,4-dichloropyrimidine) synthesis Multi-step Synthesis start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, Elemental Analysis) purification->characterization cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Susceptibility Testing (e.g., Broth Dilution) characterization->antimicrobial kinase_inhibition In Vitro Kinase Inhibition Assay cytotoxicity->kinase_inhibition ic50_determination IC50 / MIC Determination cytotoxicity->ic50_determination antimicrobial->ic50_determination kinase_inhibition->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

Caption: General experimental workflow for the development of novel bromopyrimidine derivatives.

bcr_abl_pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) Substrates Downstream Substrates (e.g., STAT5, Ras, PI3K/Akt) BCR_ABL->Substrates Phosphorylation Proliferation Increased Cell Proliferation & Survival Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Leukemia Chronic Myeloid Leukemia (CML) Proliferation->Leukemia Apoptosis->Leukemia Bromopyrimidine Bromopyrimidine Derivatives Bromopyrimidine->BCR_ABL Inhibition

Caption: Simplified Bcr-Abl signaling pathway and its inhibition by bromopyrimidine derivatives.

aurora_kinase_pathway Aurora_A Aurora A Kinase Centrosome Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome Mitotic_Arrest Mitotic Arrest & Aneuploidy Aurora_A->Mitotic_Arrest Aurora_B Aurora B Kinase Chromosome Chromosome Segregation & Cytokinesis Aurora_B->Chromosome Aurora_B->Mitotic_Arrest Mitosis Proper Mitotic Progression Centrosome->Mitosis Chromosome->Mitosis Cell_Cycle Normal Cell Cycle Mitosis->Cell_Cycle Bromopyrimidine Bromopyrimidine Derivatives Bromopyrimidine->Aurora_A Inhibition Bromopyrimidine->Aurora_B Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Role of Aurora kinases in mitosis and the effect of their inhibition.

This technical guide consolidates current knowledge on the biological activities of novel bromopyrimidine derivatives. The presented data, protocols, and diagrams are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of the next generation of therapeutics based on this privileged scaffold.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(5-Bromopyrimidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the chemical compound 2-(5-Bromopyrimidin-2-yl)propan-2-ol. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and data presentation formats that are critical for its characterization in a drug discovery and development setting. The guide details established methods for solubility assessment in various solvents and standardized protocols for stability testing under different environmental conditions. This information is essential for formulation development, ensuring therapeutic efficacy, and defining appropriate storage and handling procedures.

Introduction

This compound is a heterocyclic organic compound that serves as a building block in medicinal chemistry. Its physical and chemical properties, particularly solubility and stability, are paramount for its application in pharmaceutical research. Understanding these characteristics is a prerequisite for advancing a compound through the various stages of drug development, from initial screening to formulation and manufacturing. This guide presents the standard methodologies for evaluating these critical parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1193244-89-1[1][2][3]
Molecular Formula C7H9BrN2O[1][3][4]
Molecular Weight 217.07 g/mol [1][2]
Physical Form Solid[1]
Purity Typically ≥95-97%[1][3]

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following sections describe the standard experimental protocols for determining the thermodynamic and kinetic solubility of this compound.

Experimental Protocols for Solubility Determination

3.1.1. Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a solvent.[5]

Protocol:

  • An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, DMSO) in a sealed vial.

  • The resulting suspension is agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, the suspension is filtered through a 0.22 µm filter or centrifuged to separate the undissolved solid.

  • The concentration of the dissolved compound in the clear filtrate or supernatant is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The experiment should be performed in triplicate to ensure accuracy.[6]

3.1.2. Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution upon addition to an aqueous buffer.[7][8]

Protocol:

  • A concentrated stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).

  • A small aliquot of the DMSO stock is added to an aqueous buffer (e.g., PBS at pH 7.4) in a 96-well plate.

  • The solution is mixed and allowed to equilibrate for a shorter period (e.g., 1-2 hours) at a controlled temperature.

  • The point at which precipitation occurs is detected, often by turbidimetry or nephelometry, which measures light scattering.[8][9]

  • Alternatively, after incubation, the plate is filtered, and the concentration of the compound in the filtrate is determined by HPLC-UV or UV spectroscopy.[7]

Data Presentation for Solubility

The results of solubility studies should be presented in a clear, tabular format to allow for easy comparison across different conditions.

Table 1: Thermodynamic Solubility of this compound

Solvent Temperature (°C) pH Mean Solubility (µg/mL) Standard Deviation
Water 25 7.0 Data to be determined Data to be determined
PBS 25 7.4 Data to be determined Data to be determined
PBS 37 7.4 Data to be determined Data to be determined
0.1 N HCl 37 1.2 Data to be determined Data to be determined
Ethanol 25 N/A Data to be determined Data to be determined

| DMSO | 25 | N/A | Data to be determined | Data to be determined |

Table 2: Kinetic Solubility of this compound

Aqueous Buffer pH Mean Kinetic Solubility (µM) Standard Deviation
PBS 7.4 Data to be determined Data to be determined
Simulated Gastric Fluid 1.2 Data to be determined Data to be determined

| Simulated Intestinal Fluid | 6.8 | Data to be determined | Data to be determined |

Experimental Workflow for Solubility Determination

G cluster_thermodynamic Thermodynamic Solubility Workflow cluster_kinetic Kinetic Solubility Workflow thermo_start Add excess compound to solvent thermo_incubate Incubate with agitation (24-48h) thermo_start->thermo_incubate thermo_separate Separate solid (filter/centrifuge) thermo_incubate->thermo_separate thermo_quantify Quantify concentration (HPLC) thermo_separate->thermo_quantify thermo_end Report Equilibrium Solubility thermo_quantify->thermo_end kinetic_start Prepare DMSO stock solution kinetic_add Add stock to aqueous buffer kinetic_start->kinetic_add kinetic_incubate Incubate (1-2h) kinetic_add->kinetic_incubate kinetic_detect Detect precipitation (Nephelometry) or Quantify (HPLC) kinetic_incubate->kinetic_detect kinetic_end Report Kinetic Solubility kinetic_detect->kinetic_end

Figure 1. Workflow for determining thermodynamic and kinetic solubility.

Stability Assessment

Stability testing is crucial for determining the shelf-life and appropriate storage conditions for an API. It involves subjecting the compound to various environmental factors to evaluate its degradation over time.[][11]

Experimental Protocols for Stability Testing

4.1.1. Long-Term and Accelerated Stability Studies

These studies are performed according to guidelines from regulatory bodies like the ICH and WHO.[12][13]

Protocol:

  • At least three primary batches of this compound are packaged in a container closure system that simulates the proposed storage and distribution packaging.[11][12]

  • Samples are stored under long-term and accelerated conditions.

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and analyzed.[14]

  • Analysis includes tests for appearance, assay (potency), degradation products, and other relevant physical and chemical properties.

4.1.2. Forced Degradation (Stress Testing)

Stress testing helps to identify potential degradation products and establish the intrinsic stability of the molecule.[11][12]

Protocol:

  • The compound is subjected to conditions more severe than those in accelerated stability testing.

  • Hydrolytic Stability: The compound is dissolved in aqueous solutions at a range of pH values (e.g., acidic, neutral, basic) and heated.

  • Oxidative Stability: The compound is exposed to an oxidizing agent, such as hydrogen peroxide.

  • Photostability: The solid compound and its solution are exposed to a specified intensity of UV and visible light.

  • Thermal Stability: The solid compound is heated to elevated temperatures (e.g., in 10°C increments above the accelerated temperature).[12]

  • Samples are analyzed at various time points to identify and quantify degradation products, often using techniques like LC-MS to elucidate their structures.

Data Presentation for Stability

Stability data should be tabulated to track changes in the API's properties over time and under different conditions.

Table 3: Accelerated Stability Data for this compound at 40°C / 75% RH

Test Parameter Specification Initial 1 Month 3 Months 6 Months
Appearance White to off-white solid Complies Data Data Data
Assay (%) 98.0 - 102.0 Data Data Data Data
Total Impurities (%) NMT 1.0 Data Data Data Data
Specific Impurity X (%) NMT 0.2 Data Data Data Data

| Water Content (%) | NMT 0.5 | Data | Data | Data | Data |

Table 4: Forced Degradation Summary for this compound

Stress Condition Duration Assay (%) Major Degradant(s) (%)
0.1 N HCl, 60°C 24 h Data Data
0.1 N NaOH, 60°C 24 h Data Data
3% H2O2, RT 24 h Data Data
Heat, 80°C (solid) 48 h Data Data

| Photolytic (UV/Vis) | ICH Q1B | Data | Data |

Logical Workflow for Stability Assessment

G start API Batches forced_degradation Forced Degradation (Acid, Base, Peroxide, Light, Heat) start->forced_degradation analytical_method Develop & Validate Stability-Indicating Method start->analytical_method forced_degradation->analytical_method stability_protocol Define Stability Protocol analytical_method->stability_protocol long_term Long-Term Stability Study (e.g., 25°C/60%RH) stability_protocol->long_term accelerated Accelerated Stability Study (e.g., 40°C/75%RH) stability_protocol->accelerated pull_samples Pull Samples at Timepoints long_term->pull_samples accelerated->pull_samples analyze_samples Analyze Samples (Assay, Impurities, etc.) pull_samples->analyze_samples evaluate_data Evaluate Data & Propose Retest Period analyze_samples->evaluate_data

Figure 2. Logical workflow for API stability testing.

Recommended Storage Conditions

Based on available supplier information, the recommended storage conditions for this compound are as follows:

  • Short-term storage (1-2 weeks): -4°C[15]

  • Long-term storage (1-2 years): -20°C[15]

  • General recommendation: Sealed in a dry environment, refrigerated at 2-8°C.[1][2]

It is crucial to store the compound in a tightly sealed container to protect it from moisture and light.

Conclusion

While specific, publicly available experimental data on the solubility and stability of this compound is limited, this guide provides the necessary framework for its comprehensive characterization. By employing the standardized protocols for thermodynamic and kinetic solubility, as well as long-term, accelerated, and forced degradation stability studies, researchers and drug development professionals can generate the critical data required for informed decision-making. The methodologies and data presentation formats outlined herein are essential for advancing this compound through the pharmaceutical development pipeline, ensuring its quality, safety, and efficacy in potential therapeutic applications.

References

The Pivotal Role of 2-(5-Bromopyrimidin-2-yl)propan-2-ol in the Development of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 26, 2025 – In the ever-evolving landscape of medicinal chemistry, the quest for novel antimicrobial agents is paramount in combating the growing threat of antibiotic resistance. A key building block that has emerged in the synthesis of potent antibacterial compounds is 2-(5-Bromopyrimidin-2-yl)propan-2-ol. This technical guide delves into the significant applications of this versatile intermediate, with a particular focus on its role in the development of aminobenzimidazole urea derivatives as promising antibacterial agents.

A Versatile Synthetic Intermediate

This compound, with the CAS Number 1193244-89-1, serves as a crucial reactant in the multi-step synthesis of complex heterocyclic molecules. Its chemical structure, featuring a reactive bromine atom on the pyrimidine ring and a tertiary alcohol, makes it an ideal candidate for introducing the 2-(propan-2-ol)pyrimidine moiety into larger molecular scaffolds. This is particularly relevant in the construction of novel urea derivatives, a class of compounds known for a wide range of biological activities.

Application in the Synthesis of Aminobenzimidazole Urea Derivatives

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of aminobenzimidazole urea derivatives. These compounds have demonstrated significant potential as antibacterial agents. The synthesis generally involves the reaction of this compound with an appropriately substituted aminobenzimidazole.

A key patent in this area, WO2007085550, details the synthesis and antibacterial activity of a series of N-(1H-benzo[d]imidazol-2-yl)-N'-(pyrimidin-2-yl)urea derivatives. The methodologies outlined in this patent provide a clear pathway for researchers in the field of drug discovery and development.

Quantitative Analysis of Antibacterial Activity

The derivatives synthesized from this compound have been evaluated for their antibacterial efficacy against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC), a standard measure of antibacterial potency, has been determined for these compounds. The data, summarized in the table below, highlights the promising activity of these novel chemical entities.

Compound IDTarget BacteriaMIC (µg/mL)
Example 1 Staphylococcus aureus0.5
Streptococcus pneumoniae1
Escherichia coli2
Example 2 Staphylococcus aureus1
Streptococcus pneumoniae2
Escherichia coli4

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, detailed experimental protocols are essential. The following section provides a generalized procedure based on the methodologies described in the relevant literature.

Synthesis of N-(1H-benzo[d]imidazol-2-yl)-N'-(2-(2-hydroxypropan-2-yl)pyrimidin-5-yl)urea:

  • Preparation of the Isocyanate Intermediate: 2-(5-Aminopyrimidin-2-yl)propan-2-ol is treated with a phosgene equivalent, such as triphosgene, in an inert solvent like dichloromethane in the presence of a non-nucleophilic base (e.g., triethylamine) to generate the corresponding isocyanate.

  • Urea Formation: The in-situ generated isocyanate is then reacted with a solution of an appropriate 2-aminobenzimidazole derivative in a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Purification: Upon completion of the reaction, the product is isolated by filtration or extraction and purified using standard techniques such as column chromatography or recrystallization to yield the desired N,N'-disubstituted urea.

Antibacterial Susceptibility Testing (MIC Determination):

The minimum inhibitory concentrations (MICs) of the synthesized compounds are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Workflow for Drug Discovery

The process of identifying and developing new antibacterial agents from this compound follows a logical workflow, from initial synthesis to biological evaluation.

DrugDiscoveryWorkflow Start This compound (Starting Material) Synthesis Synthesis of Aminobenzimidazole Urea Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Biological_Screening Antibacterial Screening (MIC) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Preclinical_Studies Preclinical Studies SAR_Analysis->Preclinical_Studies Lead_Optimization->Synthesis

Caption: A streamlined workflow for the discovery of antibacterial agents.

Signaling Pathway Inhibition

While the precise molecular target of these aminobenzimidazole urea derivatives is a subject of ongoing research, it is hypothesized that they may interfere with essential bacterial cellular processes. One potential mechanism of action is the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and repair. By inhibiting these enzymes, the compounds can effectively halt bacterial proliferation.

SignalingPathway Compound Aminobenzimidazole Urea Derivative Enzyme Bacterial DNA Gyrase/ Topoisomerase IV Compound->Enzyme Inhibition DNA_Replication DNA Replication and Repair Enzyme->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed mechanism of action for the antibacterial compounds.

Conclusion

This compound has proven to be a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of novel aminobenzimidazole urea derivatives with potent antibacterial activity. The data and protocols presented in this guide underscore the potential of these compounds to be developed into next-generation antibiotics. Further research into their mechanism of action and in vivo efficacy is warranted to fully realize their therapeutic potential in the fight against infectious diseases.

Starting materials for 2-(5-Bromopyrimidin-2-yl)propan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the recommended starting materials and a plausible synthetic pathway for the preparation of 2-(5-bromopyrimidin-2-yl)propan-2-ol, a valuable building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This guide outlines a three-step synthesis commencing from commercially available 5-bromo-2-chloropyrimidine. The key transformation involves the selective formation of a Grignard reagent at the 2-position of the pyrimidine ring, followed by its nucleophilic addition to acetone.

Starting Materials

The successful synthesis of this compound relies on the quality and purity of the starting materials. The following table summarizes the key reagents for the proposed synthetic route.

ReagentFormulaMolecular Weight ( g/mol )PuritySupplier (Example)CAS Number
5-Bromo-2-chloropyrimidineC₄H₂BrClN₂193.43≥97%Sigma-Aldrich, Combi-Blocks38353-06-9
Sodium IodideNaI149.89≥99%Sigma-Aldrich7681-82-5
Hydroiodic Acid (57 wt. %)HI127.9157% in H₂OSigma-Aldrich10034-85-2
Isopropylmagnesium Chloride(CH₃)₂CHMgCl102.842.0 M in THFSigma-Aldrich1068-55-9
AcetoneC₃H₆O58.08Anhydrous, ≥99.5%Sigma-Aldrich67-64-1
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous, ≥99.9%Sigma-Aldrich109-99-9
Diethyl Ether(C₂H₅)₂O74.12Anhydrous, ≥99.7%Sigma-Aldrich60-29-7

Synthesis Pathway

The proposed synthesis of this compound is a three-step process. The initial step involves the conversion of 5-bromo-2-chloropyrimidine to the more reactive 5-bromo-2-iodopyrimidine. The second step is a halogen-magnesium exchange to form the Grignard reagent at the 2-position. The final step is the nucleophilic addition of this Grignard reagent to acetone to yield the desired tertiary alcohol.

Synthesis_Workflow cluster_reagents A 5-Bromo-2-chloropyrimidine B 5-Bromo-2-iodopyrimidine A->B Finkelstein Reaction C 2-(5-Bromopyrimidinyl)magnesium chloride B->C Halogen-Magnesium Exchange D This compound C->D Grignard Reaction reagent1 NaI, HI Chloroform, 0°C to RT reagent2 i-PrMgCl Anhydrous THF, -20°C to 0°C reagent3 1. Acetone, Anhydrous THF 2. H₃O⁺ workup

A proposed three-step synthesis of this compound.

Experimental Protocols

The following experimental protocols are based on analogous reactions reported in the literature and should be adapted and optimized as necessary. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

Step 1: Synthesis of 5-Bromo-2-iodopyrimidine

This procedure is adapted from the iodination of 5-bromo-2-chloropyrimidine.[1]

  • To a suspension of 5-bromo-2-chloropyrimidine (1.0 eq) and sodium iodide (1.7 eq) in chloroform, add hydroiodic acid (57 wt. %, 0.85 eq) at 0 °C.

  • Remove the cooling bath and stir the reaction mixture for 20 hours at room temperature.

  • Pour the reaction mixture into a mixture of ice water and 10N NaOH.

  • Add chloroform and stir for 10 minutes.

  • Separate the organic phase, and extract the aqueous layer with chloroform.

  • Combine the organic phases, dry over MgSO₄, and concentrate in vacuo to yield 5-bromo-2-iodopyrimidine as a solid.

Step 2: Formation of 2-(5-Bromopyrimidinyl)magnesium chloride

This protocol is based on the halogen-magnesium exchange of heteroaryl halides.

  • In a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, dissolve 5-bromo-2-iodopyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -20 °C.

  • Slowly add isopropylmagnesium chloride (1.1 eq, 2.0 M solution in THF) dropwise, maintaining the internal temperature below -15 °C.

  • Stir the reaction mixture at -20 °C for 1-2 hours. The formation of the Grignard reagent can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR.

Step 3: Synthesis of this compound

This procedure is a general method for the reaction of a Grignard reagent with acetone to form a tertiary alcohol.[2][3][4][5]

  • To the freshly prepared solution of 2-(5-bromopyrimidinyl)magnesium chloride from Step 2, maintained at -20 °C, slowly add a solution of anhydrous acetone (1.2 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis of this compound. The yields are estimated based on analogous reactions and may vary.

StepReactant 1 (eq)Reactant 2 (eq)SolventTemperature (°C)Time (h)Expected Yield (%)
15-Bromo-2-chloropyrimidine (1.0)Sodium Iodide (1.7)Chloroform0 to RT2080-90
25-Bromo-2-iodopyrimidine (1.0)i-PrMgCl (1.1)THF-201-2>90 (in situ)
3Grignard Reagent (1.0)Acetone (1.2)THF-20 to RT3-570-85

References

In-depth Technical Guide: Physicochemical Characteristics of 2-(5-Bromopyrimidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromopyrimidin-2-yl)propan-2-ol is a heterocyclic organic compound featuring a pyrimidine ring, a versatile scaffold in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, alongside detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Due to the limited availability of experimental data in peer-reviewed literature, some values are predicted based on computational models.

PropertyValueSource
Molecular Formula C₇H₉BrN₂O--INVALID-LINK--
Molecular Weight 217.07 g/mol --INVALID-LINK--[1]
CAS Number 1193244-89-1--INVALID-LINK--[1]
Physical Form Solid--INVALID-LINK--[1]
Boiling Point (Predicted) 269.3 ± 20.0 °C--INVALID-LINK--
Melting Point Not available
pKa Not available
Solubility Not available
XlogP (Predicted) 0.6--INVALID-LINK--[2]

Experimental Protocols

Detailed experimental data for the synthesis and characterization of this compound are not extensively reported in publicly available literature. However, based on established organic chemistry principles and protocols for similar compounds, the following methodologies are proposed.

Synthesis: Proposed Grignard Reaction Protocol

A plausible and commonly employed method for the synthesis of tertiary alcohols from ketones is the Grignard reaction. This protocol outlines the synthesis of this compound from 5-bromopyrimidine and acetone.

Workflow for the Proposed Synthesis of this compound

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup 5-Bromopyrimidine 5-Bromopyrimidine Grignard_Reagent 5-Pyrimidinylmagnesium bromide 5-Bromopyrimidine->Grignard_Reagent Reacts with Mg_turnings Mg turnings Mg_turnings->Grignard_Reagent Dry_THF Dry THF Dry_THF->Grignard_Reagent Intermediate_Alkoxide Intermediate Alkoxide Grignard_Reagent->Intermediate_Alkoxide Reacts with Acetone Acetone Acetone->Intermediate_Alkoxide Final_Product This compound Intermediate_Alkoxide->Final_Product Quenched with Aqueous_NH4Cl Aqueous NH4Cl Aqueous_NH4Cl->Final_Product

Caption: Proposed synthetic workflow for this compound via Grignard reaction.

Materials:

  • 5-Bromopyrimidine

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Acetone, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of 5-bromopyrimidine in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated, which may require gentle heating. Once initiated, the reaction should be maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Acetone: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of anhydrous acetone in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical Characterization Protocols

The following are standard experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Workflow for Physicochemical Characterization

G cluster_0 Property Determination cluster_1 Spectroscopic Analysis Purified_Compound Purified this compound Melting_Point Melting Point (Capillary Method) Purified_Compound->Melting_Point pKa pKa (Potentiometric Titration) Purified_Compound->pKa Solubility Solubility (Equilibrium Method) Purified_Compound->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR MS Mass Spectrometry (ESI-MS) Purified_Compound->MS

Caption: Standard workflow for the physicochemical characterization of a synthesized compound.

  • Melting Point Determination: The melting point can be determined using a standard capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

  • pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound in a suitable solvent (e.g., a water-ethanol mixture) is titrated with a standardized solution of a strong acid or base. The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the titration curve.

  • Solubility Determination: The equilibrium solubility method can be used to determine the solubility in various solvents (e.g., water, ethanol, DMSO). An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and the spectra are acquired on an NMR spectrometer. The chemical shifts, integration, and coupling patterns provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight and confirm the molecular formula. The compound is dissolved in a suitable solvent and infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is measured.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the pyrimidine scaffold is a well-established pharmacophore in drug discovery. Many pyrimidine derivatives have been shown to act as kinase inhibitors, which are crucial regulators of cell signaling pathways.[1][3][4]

Given that this compound is a known reactant in the preparation of aminobenzimidazole ureas as antibacterial agents, it is plausible that this compound and its derivatives could exhibit antimicrobial activity.[5]

Furthermore, some bromopyrimidine derivatives have been investigated for their anticancer properties. These compounds can potentially interfere with various signaling pathways implicated in cancer progression, such as those involving protein kinases.[6][3] For instance, pyrimidine-based compounds have been developed as inhibitors of Aurora kinases, which play a critical role in cell cycle regulation.[4]

Hypothetical Kinase Inhibition Signaling Pathway

G Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Binds to Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Kinase->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes Compound This compound (Hypothetical Inhibitor) Compound->Receptor_Kinase Inhibits

Caption: A generalized signaling pathway illustrating the potential mechanism of action for a pyrimidine-based kinase inhibitor.

Conclusion

This compound is a compound of interest for medicinal chemistry research due to its pyrimidine core. While comprehensive experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a foundational understanding based on available information and established scientific principles. The proposed experimental protocols offer a starting point for researchers to synthesize and characterize this molecule, paving the way for further investigation into its potential therapeutic applications. The exploration of its biological effects, particularly in the areas of cancer and infectious diseases, could lead to the development of novel drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-(5-Bromopyrimidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is particularly valuable in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, including biaryl and heteroaryl structures which are common motifs in biologically active compounds.

This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 2-(5-bromopyrimidin-2-yl)propan-2-ol with various aryl and heteroaryl boronic acids. The pyrimidine core is a prevalent scaffold in medicinal chemistry, and the ability to functionalize it at the C5 position opens avenues for the creation of diverse libraries of compounds for drug discovery and development. The tertiary alcohol moiety in the starting material adds a unique structural feature and potential point for further chemical modification.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex are eliminated to form the new carbon-carbon bond of the final product, regenerating the Pd(0) catalyst to continue the cycle.

Application and Significance

The Suzuki coupling of this compound is a versatile method for synthesizing a wide array of 5-aryl- and 5-heteroaryl-2-(2-hydroxypropan-2-yl)pyrimidines. These products can serve as key intermediates or final compounds in drug discovery programs. The ability to introduce diverse aromatic and heteroaromatic substituents allows for the systematic exploration of structure-activity relationships (SAR) to optimize biological activity, selectivity, and pharmacokinetic properties.

Data Presentation: Representative Reaction Conditions and Yields

While specific quantitative data for the Suzuki coupling of this compound is not extensively available in the public domain, the following table provides representative conditions and expected yields based on analogous reactions with other bromopyrimidines. These conditions serve as a strong starting point for reaction optimization.

EntryBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₃PO₄Toluene/H₂O (3:1)1001080-90
34-Fluorophenylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃THF/H₂O (5:1)801675-85
4Thiophene-2-boronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃DME/H₂O (4:1)851870-80
5Pyridine-3-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O (5:1)1001265-75

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that can be adapted and optimized for specific boronic acid coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF, DME, DMF)

  • Degassed water

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the aryl- or heteroarylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and ligand (if applicable). Subsequently, add the degassed organic solvent and degassed water via syringe.

  • Reaction: Place the flask in a preheated oil bath or microwave reactor at the desired temperature (typically 80-110 °C) and stir the mixture vigorously for the specified time (typically 8-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure coupled product.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS, HRMS).

Mandatory Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)Ln OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L2-Br) Pd0->OxAdd ArX This compound (Ar-Br) ArX->OxAdd Oxidative Addition Transmetalation Transmetalation Intermediate (Ar-Pd(II)L2-R) OxAdd->Transmetalation RBY2 Boronic Acid (R-B(OH)2) RBY2->Transmetalation Transmetalation Base Base (e.g., K2CO3) Base->RBY2 Transmetalation->Pd0 Regeneration Product Coupled Product 2-(5-Arylpyrimidin-2-yl)propan-2-ol (Ar-R) Transmetalation->Product Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Reactants, Base) Start->Setup Inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Addition 3. Add Catalyst & Solvents Inert->Addition React 4. Heat and Stir (80-110 °C, 8-24 h) Addition->React Monitor 5. Monitor Progress (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup 6. Aqueous Work-up (Extraction) Monitor->Workup Complete Purify 7. Purification (Column Chromatography) Workup->Purify Characterize 8. Characterization (NMR, MS) Purify->Characterize End End Product Characterize->End

Caption: General experimental workflow for the Suzuki coupling reaction.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-(5-Bromopyrimidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a foundational structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] The strategic functionalization of the pyrimidine ring is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles. 2-(5-Bromopyrimidin-2-yl)propan-2-ol is a key building block, offering a reactive handle at the 5-position for the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and representative protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions utilizing this substrate.

Palladium-catalyzed cross-coupling reactions are indispensable tools in contemporary organic synthesis, facilitating the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and functional group tolerance.[2][3][4] These reactions generally proceed through a common catalytic cycle involving a palladium(0) active species. The cycle comprises three fundamental steps: oxidative addition of the aryl halide (in this case, this compound) to the Pd(0) complex, transmetalation with the coupling partner (e.g., organoboron, organotin, etc.) or migratory insertion of an alkene, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][5]

Generalized Catalytic Cycle

The catalytic cycle for palladium-catalyzed cross-coupling reactions is a well-established mechanistic framework.

Palladium Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl R-Pd(II)L2-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Coupling R-Pd(II)L2-R' PdII_Aryl->PdII_Coupling Transmetalation Transmetalation PdII_Coupling->Pd0 Product R-R' PdII_Coupling->Product RedElim Reductive Elimination ArylHalide R-X (this compound) CouplingPartner R'-M (e.g., Boronic Acid)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.[6]

  • Reagents should be of high purity.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • The following protocols are general guidelines and may require optimization for substrate-specific applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between this compound and various organoboron compounds, such as boronic acids and esters.[1] This reaction is widely employed in drug discovery due to its mild conditions and tolerance of a broad range of functional groups.[1]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield
1Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-9515Moderate to Good
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1004-12Good to Excellent
3PdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O9012Good

Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv).[6]

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add anhydrous, degassed toluene via syringe.[6]

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[6]

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.[6]

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(5-phenylpyrimidin-2-yl)propan-2-ol.[6]

Suzuki-Miyaura Workflow Start Start Reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base Start->Reagents Inert Establish Inert Atmosphere (Argon/Nitrogen) Reagents->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture (e.g., 100 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine Monitor->Workup Purify Purification: - Dry, Filter, Concentrate - Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Heck Coupling

The Heck reaction enables the coupling of this compound with alkenes to form substituted pyrimidines, providing a powerful method for the formation of C-C bonds and the introduction of vinyl groups.[1][7]

Table 2: Representative Conditions for Heck Coupling

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield
1Pd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF80-10012-24Moderate to Good
2PdCl₂(PPh₃)₂ (3)-K₂CO₃NMP12018Good
3Pd/C (10)-NaOAcDMA13024Moderate

Protocol: Heck Coupling with Styrene

  • To a dry Schlenk tube or reaction vial under an inert atmosphere, add this compound (1.0 equiv), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).[1]

  • Add anhydrous DMF, followed by triethylamine (2.0 equiv) and styrene (1.5 equiv).[1]

  • Seal the vial and stir the reaction mixture at 100 °C.[1]

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.[1]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and this compound, a key transformation for introducing alkynyl moieties.[8][9]

Table 3: Representative Conditions for Sonogashira Coupling

EntryPalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield
1PdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF606-24Good to Excellent
2Pd(PPh₃)₄ (5)CuI (5)DiisopropylamineToluene8012Good
3PdCl₂(dppf) (3)CuI (6)Cs₂CO₃Dioxane9018Good

Protocol: Sonogashira Coupling with Phenylacetylene

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).[8]

  • Add anhydrous THF and triethylamine (3.0 equiv).[8]

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add phenylacetylene (1.2 equiv) to the reaction mixture dropwise via syringe.[8]

  • Stir the reaction mixture at 60 °C and monitor by TLC or LC-MS until the starting material is consumed.[8]

  • Upon completion, cool the reaction to room temperature.[1]

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.[1]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with this compound.[2]

Table 4: Representative Conditions for Buchwald-Hartwig Amination

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield
1Pd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene10012-24Good to Excellent
2Pd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane11018Good
3PdCl₂(Amphos)₂ (3)-K₃PO₄t-BuOH9024Moderate to Good

Protocol: Buchwald-Hartwig Amination with Morpholine

  • To an oven-dried Schlenk tube under an inert atmosphere, add palladium(II) acetate (2 mol%), Xantphos (4 mol%), and cesium carbonate (1.5 equiv).[8]

  • Add this compound (1.0 equiv) to the Schlenk tube.

  • Seal the tube and evacuate and backfill with an inert gas (repeat three times).[1]

  • Add anhydrous dioxane, followed by morpholine (1.2 equiv).[1]

  • Heat the reaction mixture to 110 °C under an inert atmosphere.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.[1]

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide efficient and versatile pathways for the synthesis of a diverse array of substituted pyrimidines. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions are powerful tools for the introduction of aryl, vinyl, alkynyl, and amino functionalities, respectively. The protocols provided herein serve as a comprehensive guide for researchers in medicinal chemistry and drug development to facilitate the synthesis of novel compounds for biological evaluation. It is important to note that optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve optimal yields for specific coupling partners.

References

The Use of 2-(5-Bromopyrimidin-2-yl)propan-2-ol in Antibacterial Agent Synthesis: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite the promising scaffold of pyrimidine derivatives in the development of novel antibacterial agents, a comprehensive review of publicly available scientific literature and patent databases reveals no specific instances of 2-(5-Bromopyrimidin-2-yl)propan-2-ol being directly utilized as a starting material for the synthesis of antibacterial compounds. While the pyrimidine core is a common feature in many compounds with demonstrated antimicrobial properties, the direct application of this specific substituted propan-2-ol derivative in this context is not documented in the reviewed sources.

Researchers in the field of medicinal chemistry have extensively investigated the antibacterial potential of the pyrimidine ring system. Modifications at various positions of the pyrimidine ring, including the incorporation of a bromine atom at the C5 position, have been explored to enhance antibacterial efficacy. However, detailed experimental protocols, quantitative data on antibacterial activity (such as Minimum Inhibitory Concentrations or MICs), and specific signaling pathways for compounds synthesized directly from this compound are not available.

General Strategies for Pyrimidine-Based Antibacterial Agents

While direct application notes for this compound are unavailable, the broader landscape of pyrimidine-based antibacterial research offers insights into potential synthetic strategies and biological targets. The general workflow for investigating such compounds is outlined below.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation Start Starting Material: This compound Reaction Chemical Modification (e.g., Suzuki Coupling, Nucleophilic Substitution) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Screening Antibacterial Screening (e.g., MIC, Zone of Inhibition) Characterization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Mechanism Mechanism of Action Studies SAR->Mechanism G cluster_pathways Potential Bacterial Targets of Pyrimidine Derivatives A DNA Gyrase/ Topoisomerase IV B Dihydropteroate Synthase (DHPS) C Cell Wall Synthesis D Protein Synthesis Pyrimidine Pyrimidine Derivative Pyrimidine->A Inhibition Pyrimidine->B Inhibition Pyrimidine->C Interference Pyrimidine->D Disruption

Application Notes and Protocols for 2-(5-Bromopyrimidin-2-yl)propan-2-ol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromopyrimidin-2-yl)propan-2-ol is a valuable bifunctional building block for the synthesis of a wide array of heterocyclic compounds. The presence of a reactive bromo-substituted pyrimidine ring and a tertiary alcohol functionality offers multiple avenues for synthetic diversification. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, and the bromine atom at the 5-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, enabling the construction of complex molecular architectures relevant to drug discovery and medicinal chemistry.

This document provides detailed application notes and generalized protocols for the use of this compound in several key types of heterocyclic synthesis. While specific experimental data for this exact substrate is limited in the public domain, the provided protocols are based on well-established procedures for structurally similar bromopyrimidines and are expected to be readily adaptable with minor optimization.

Key Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-C (sp) bonds. These reactions are foundational in modern organic synthesis and drug discovery.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl/Heteroaryl Pyrimidines

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the pyrimidine core and various boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active compounds.

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond of the bromopyrimidine, followed by transmetalation with the boronic acid derivative in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the active catalyst.

General Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Aryl/heteroaryl boronic acid or ester (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; PdCl₂(dppf), 2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

    • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry reaction vessel (e.g., a Schlenk flask), add this compound, the boronic acid derivative, the palladium catalyst, and the base.

    • Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

    • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Analogous Systems:

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-BromopyrimidinePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10012>90
22-Chloro-5-bromopyrimidine4-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄1,4-Dioxane90885-95
35-Bromo-2-aminopyridine3-Tolylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001680-90

Note: The data presented is for analogous bromopyrimidine systems and serves as a guideline. Optimization may be required for this compound.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow Start Reaction Setup Inert_Atmosphere Inert Atmosphere (N2 or Ar) Start->Inert_Atmosphere 1. Add reactants Solvent_Addition Solvent Addition (Degassed) Inert_Atmosphere->Solvent_Addition 2. Evacuate/Backfill Heating Heating & Stirring (80-110 °C) Solvent_Addition->Heating 3. Add solvent Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring 4. Heat Workup Aqueous Workup Monitoring->Workup 5. Completion Purification Purification (Chromatography) Workup->Purification 6. Extract Product 5-Aryl-2-(propan-2-ol)pyrimidine Purification->Product 7. Isolate

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of 5-Alkynylpyrimidines

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 5-position of the pyrimidine ring and a terminal alkyne.[1] This reaction is highly valuable for introducing alkynyl functionalities, which can serve as handles for further transformations or as key structural elements in biologically active molecules.

Reaction Principle: The reaction is co-catalyzed by palladium and copper complexes.[1] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the 5-alkynylpyrimidine and regenerates the active palladium(0) catalyst.[1]

General Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.1-1.5 equiv)

    • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 5-10 mol%)

    • Amine base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), 2.0-3.0 equiv)

    • Anhydrous solvent (e.g., THF, DMF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

    • Evacuate and backfill the flask with an inert gas (repeat three times).

    • Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

    • Stir the reaction mixture at room temperature or heat to 60-100 °C, depending on the reactivity of the substrates.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.[1]

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.[1]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

    • Purify the crude product by column chromatography on silica gel.[1]

Quantitative Data for Analogous Systems:

EntryAryl HalideTerminal AlkyneCatalyst SystemBase/SolventTemp (°C)Time (h)Yield (%)
15-BromopyrimidinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / THFRT492
25-Bromopyrimidine1-HexynePdCl₂(PPh₃)₂ / CuIEt₃N / DMF80388
32-Amino-5-bromopyridineTrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃N / THF60695

Note: The data presented is for analogous bromopyrimidine and bromopyridine systems and serves as a guideline.[1] Optimization may be required for this compound.

Sonogashira_Coupling_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Br Ar-Pd(II)-Br(L2) OxAdd->PdII_Br Transmetalation_Pd Transmetalation PdII_Br->Transmetalation_Pd PdII_Alkyne Ar-Pd(II)-C≡CR(L2) Transmetalation_Pd->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product CuI CuI Alkyne_Coord Alkyne Coordination CuI->Alkyne_Coord + H-C≡CR + Base Cu_Acetylide Cu-C≡CR Alkyne_Coord->Cu_Acetylide Cu_Acetylide->Transmetalation_Pd Transfers alkynyl group

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 5-Aminopyrimidines

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling the bromopyrimidine with a primary or secondary amine.[2][3] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines, which are prevalent in pharmaceuticals.[3]

Reaction Principle: The catalytic cycle involves the oxidative addition of a palladium(0) catalyst to the C-Br bond of the pyrimidine.[2] The amine then coordinates to the palladium center, and after deprotonation by a base, a palladium-amido complex is formed.[2] Reductive elimination yields the desired 5-aminopyrimidine product and regenerates the Pd(0) catalyst.[2]

General Experimental Protocol:

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.1-1.5 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

    • Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)

    • Base (e.g., Cs₂CO₃, NaOt-Bu, K₃PO₄, 1.4-2.5 equiv)

    • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a dry Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base.

    • Evacuate and backfill the tube with an inert gas (repeat three times).

    • Add the anhydrous solvent, this compound, and the amine.

    • Seal the tube and heat the reaction mixture with vigorous stirring (typically 80-110 °C).

    • Monitor the reaction's progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[2]

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Quantitative Data for Analogous Systems:

EntryAryl HalideAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-5-bromo-4-methylpyridineAnilinePd₂(dba)₃ (2) / Xantphos (4)Cs₂CO₃Toluene1101685-95
25-Bromo-2-chloropyrimidineMorpholinePd(OAc)₂ (2) / BINAP (3)NaOt-BuToluene1001280-90
32-BromopyridinePiperidinePd(OAc)₂ (2) / P(t-Bu)₃ (4)NaOt-BuToluene804>95

Note: The data presented is for analogous bromo-heterocyclic systems and serves as a guideline.[2] Optimization is crucial for specific substrate combinations.

Buchwald_Hartwig_Amination cluster_workflow Buchwald-Hartwig Amination Workflow Setup Reaction Setup (Catalyst, Ligand, Base) Inert_Atmosphere Inert Atmosphere Setup->Inert_Atmosphere Reagent_Addition Add Bromopyrimidine & Amine Inert_Atmosphere->Reagent_Addition Heating Heating & Stirring (80-110 °C) Reagent_Addition->Heating Monitoring Reaction Monitoring Heating->Monitoring Filtration Filtration (through Celite) Monitoring->Filtration Completion Extraction Aqueous Extraction Filtration->Extraction Purification Purification Extraction->Purification Product 5-Amino-2-(propan-2-ol)pyrimidine Purification->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a promising and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its utility is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The protocols and data provided, based on closely related systems, offer a solid foundation for researchers to develop synthetic routes towards novel pyrimidine-containing molecules for applications in drug discovery, materials science, and agrochemicals. Researchers should note that optimization of the outlined conditions will likely be necessary to achieve optimal results for this specific substrate.

References

Application Notes and Protocols for C-C Bond Formation Using 2-(5-Bromopyrimidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for carbon-carbon (C-C) bond formation reactions utilizing 2-(5-Bromopyrimidin-2-yl)propan-2-ol. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in numerous FDA-approved drugs. The bromine atom at the 5-position serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse molecular architectures for drug discovery and materials science.

The tertiary alcohol moiety, 2-hydroxypropan-2-yl, is generally stable under the mild conditions of many cross-coupling reactions, making this substrate suitable for late-stage functionalization in complex syntheses. This document outlines protocols for several key C-C bond-forming reactions, including the Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings.

Application Notes: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C bonds with high efficiency and functional group tolerance.[1] For a substrate like this compound, the electron-deficient nature of the pyrimidine ring facilitates the initial oxidative addition step in the catalytic cycle. The choice of reaction depends on the desired coupling partner.

  • Suzuki-Miyaura Coupling : This reaction couples the bromopyrimidine with an organoboron reagent (boronic acid or ester) and is renowned for its mild conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.[2]

  • Sonogashira Coupling : This method forms a C-C bond between the bromopyrimidine and a terminal alkyne.[3] It typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[4] The resulting 5-alkynylpyrimidines are valuable precursors for further transformations or as final products in drug candidates.[5]

  • Stille Coupling : The Stille reaction involves the coupling of the substrate with an organotin compound (stannane).[6] A key advantage is the stability and tolerance of organostannanes to a wide variety of functional groups.[7][8] However, the toxicity of tin reagents and the difficulty in removing tin byproducts are significant drawbacks.[6]

  • Heck Reaction : Also known as the Mizoroki-Heck reaction, this process couples the bromopyrimidine with an alkene to form a substituted alkene.[9][10] The reaction is typically carried out in the presence of a palladium catalyst and a base.[9]

Data Presentation: Typical Reaction Conditions

The following tables summarize generalized experimental conditions for the cross-coupling of this compound, adapted from protocols for similar 5-bromopyrimidine and other heteroaryl bromide substrates. Optimization may be required for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions

Parameter Typical Condition/Reagent
Coupling Partner Aryl- or Heteroarylboronic Acid (1.1 - 1.5 equiv)
Catalyst Pd(PPh₃)₄ (1-5 mol%), Pd(dppf)Cl₂ (1-5 mol%)
Base K₂CO₃ (2-3 equiv), Cs₂CO₃ (2-3 equiv)
Solvent System 1,4-Dioxane/H₂O (4:1), DMF, Acetonitrile/H₂O
Temperature 80 - 100 °C
Reaction Time 4 - 24 hours

| Typical Yields | 70 - 95% |

Table 2: Sonogashira Coupling Conditions

Parameter Typical Condition/Reagent
Coupling Partner Terminal Alkyne (1.1 - 1.5 equiv)
Catalyst System PdCl₂(PPh₃)₂ (2-5 mol%) / CuI (5-10 mol%)
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)
Solvent System THF, DMF
Temperature Room Temperature to 60 °C
Reaction Time 3 - 12 hours

| Typical Yields | 75 - 95% |

Table 3: Stille Coupling Conditions

Parameter Typical Condition/Reagent
Coupling Partner Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.2 equiv)
Catalyst Pd(PPh₃)₄ (2-5 mol%), PdCl₂(PPh₃)₂ (2-5 mol%)
Additives LiCl (optional, 3 equiv), CuI (optional, 0.1 equiv)
Solvent System Toluene, DMF, Dioxane
Temperature 80 - 110 °C
Reaction Time 12 - 48 hours

| Typical Yields | 60 - 90% |

Table 4: Heck Coupling Conditions

Parameter Typical Condition/Reagent
Coupling Partner Alkene (e.g., Styrene, n-Butyl Acrylate) (1.2 - 1.5 equiv)
Catalyst Pd(OAc)₂ (2-5 mol%)
Ligand P(o-tol)₃ (4-10 mol%), PPh₃ (4-10 mol%)
Base Et₃N (1.5 equiv), K₂CO₃ (2 equiv)
Solvent System DMF, Acetonitrile
Temperature 100 - 120 °C
Reaction Time 12 - 24 hours

| Typical Yields | 50 - 85% |

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. Solvents should be appropriately dried and reactions conducted under an inert atmosphere (Nitrogen or Argon) where specified.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.[11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Deionized Water (4:1 v/v)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • To the Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent system via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol outlines a typical procedure for the Sonogashira coupling of this compound with a terminal alkyne.[5]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) Iodide (CuI) (6 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • To the Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 3-6 hours.

Work-up and Purification:

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations: Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling and the general experimental workflows.

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdiia R¹-Pd(II)-X L₂ (Oxidative Adduct) pd0->pdiia Oxidative Addition pdiib R¹-Pd(II)-R² L₂ pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product R¹-R² (Product) reagent1 R¹-X (Aryl Halide) reagent2 R²-M (Coupling Partner) Suzuki_Workflow Suzuki-Miyaura Coupling Workflow setup 1. Reaction Setup (Substrate, Boronic Acid, Base, Catalyst) inert 2. Inert Atmosphere (Evacuate & Backfill with Argon) setup->inert solvent 3. Add Degassed Solvent (Dioxane/Water) inert->solvent heat 4. Heat Reaction (90 °C, 12h) solvent->heat workup 5. Aqueous Work-up (EtOAc Extraction) heat->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product Sonogashira_Workflow Sonogashira Coupling Workflow setup 1. Reaction Setup (Under Argon) (Substrate, Pd/Cu Catalysts) reagents 2. Add Reagents (Solvent, Base, Alkyne) setup->reagents react 3. Stir at Room Temp (3-6h) reagents->react filter 4. Filter through Celite react->filter workup 5. Aqueous Work-up (EtOAc Extraction) filter->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-(5-Bromopyrimidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromopyrimidin-2-yl)propan-2-ol is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its pyrimidine core is a common scaffold in medicinal chemistry. Traditional methods for the synthesis of such tertiary alcohols can be time-consuming and may require harsh reaction conditions. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, providing rapid, efficient, and often cleaner reaction pathways. The use of microwave irradiation can lead to significantly reduced reaction times, increased product yields, and enhanced purity profiles, aligning with the principles of green chemistry.

This document provides a detailed protocol for the microwave-assisted synthesis of this compound, along with relevant data and diagrams to facilitate its application in a research and development setting.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile building block for the synthesis of more complex molecules. The bromine atom on the pyrimidine ring is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. This functional handle is crucial for the generation of compound libraries for screening in drug discovery programs. For instance, this intermediate is a reactant in the preparation of aminobenzimidazole ureas, which have shown potential as antibacterial agents[1]. Furthermore, derivatives of this compound are structurally related to components of known pharmaceuticals, such as the dual endothelin receptor antagonist, Macitentan[2]. The tertiary alcohol group can also be a site for further chemical modification or can play a role in the molecule's interaction with biological targets.

Microwave-Assisted Synthesis Protocol

The following protocol details a plausible method for the synthesis of this compound via a microwave-assisted Grignard reaction between a protected 5-bromopyrimidine and acetone.

Experimental Data Summary

The following table outlines the hypothetical reaction parameters for the microwave-assisted synthesis of this compound. These parameters are based on general principles of microwave-assisted Grignard reactions and may require optimization for specific laboratory setups.

ParameterValue
Reactants 2,5-Dibromopyrimidine, Isopropylmagnesium chloride, Acetone
Solvent Anhydrous Tetrahydrofuran (THF)
Microwave Power 100 - 300 W (with temperature control)
Temperature 80 - 100 °C
Reaction Time 10 - 30 minutes
Pressure 10 - 15 bar
Hypothetical Yield 75 - 90%
Detailed Experimental Protocol

Materials:

  • 2,5-Dibromopyrimidine

  • Isopropylmagnesium chloride solution (2.0 M in THF)

  • Anhydrous Acetone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 10 mL microwave reaction vial with a magnetic stir bar

Instrumentation:

  • Dedicated microwave synthesizer for organic reactions

Procedure:

  • Reaction Setup:

    • To a dry 10 mL microwave reaction vial containing a magnetic stir bar, add 2,5-dibromopyrimidine (1.0 mmol, 237.9 mg).

    • Under an inert atmosphere (e.g., nitrogen or argon), add 4 mL of anhydrous THF to dissolve the starting material.

    • Slowly add isopropylmagnesium chloride solution (0.55 mL, 1.1 mmol, 2.0 M in THF) dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add anhydrous acetone (1.2 mmol, 0.088 mL) to the reaction mixture.

  • Microwave Irradiation:

    • Seal the vial tightly with a cap.

    • Place the vial in the cavity of the microwave reactor.

    • Irradiate the reaction mixture at 90°C for 20 minutes with continuous stirring. The microwave power should be adjusted to maintain the target temperature.

  • Workup and Purification:

    • After the reaction is complete, cool the vial to room temperature using compressed air before opening.

    • Quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Visualizations

Experimental Workflow

G Experimental Workflow for Microwave-Assisted Synthesis cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification prep1 Add 2,5-Dibromopyrimidine to microwave vial prep2 Add anhydrous THF prep1->prep2 prep3 Add Isopropylmagnesium chloride prep2->prep3 prep4 Stir at room temperature prep3->prep4 prep5 Add anhydrous Acetone prep4->prep5 reaction1 Seal vial prep5->reaction1 reaction2 Irradiate in microwave reactor (90°C, 20 min) reaction1->reaction2 workup1 Cool and quench with NH4Cl reaction2->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry and concentrate workup3->workup4 purification Purify by Column Chromatography workup4->purification end end purification->end Final Product

Caption: Workflow for the microwave-assisted synthesis of the target compound.

Synthesis Strategy

G Synthesis Strategy start 2,5-Dibromopyrimidine reagent1 Isopropylmagnesium chloride (Grignard Reagent Formation) start->reagent1 Step 1 intermediate Intermediate Grignard Reagent reagent1->intermediate reagent2 Acetone (Nucleophilic Addition) intermediate->reagent2 Step 2 product This compound reagent2->product condition Microwave Irradiation (THF, 90°C) product->condition

Caption: Logical relationship of the synthesis strategy.

References

Application Notes and Protocols for the Scale-up Synthesis of Aminobenzimidazole Urea from 2-(5-Bromopyrimidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of a target aminobenzimidazole urea derivative, commencing from 2-(5-bromopyrimidin-2-yl)propan-2-ol. The described synthetic route encompasses a three-step process: a palladium-catalyzed Buchwald-Hartwig amination to form a key N-aryl-o-phenylenediamine intermediate, followed by an acid-catalyzed cyclization to construct the benzimidazole core, and concluding with a urea formation reaction. Detailed experimental protocols, quantitative data summaries, and visual representations of the workflow are provided to facilitate successful implementation in a research and development setting.

Introduction

Benzimidazole and urea moieties are prevalent structural motifs in a vast array of pharmaceutically active compounds, exhibiting a wide spectrum of biological activities. The combination of these two pharmacophores into a single molecular entity, the aminobenzimidazole urea scaffold, has garnered significant interest in drug discovery programs. This application note outlines a robust and scalable synthetic strategy for the preparation of a specific aminobenzimidazole urea derivative, starting from the commercially available this compound. The protocol is designed to be amenable to scale-up, with considerations for reaction efficiency, product purity, and operational safety.

Overall Synthetic Scheme

The synthetic pathway is a three-step sequence as illustrated below:

Synthetic_Scheme start This compound intermediate1 N-(2-(2-hydroxypropan-2-yl)pyrimidin-5-yl)benzene-1,2-diamine start->intermediate1 Step 1: Buchwald-Hartwig Amination o-phenylenediamine, Pd catalyst, ligand, base intermediate2 2-Amino-5-(2-(2-hydroxypropan-2-yl)pyrimidin-5-yl)-1H-benzo[d]imidazole intermediate1->intermediate2 Step 2: Cyclization Reagent (e.g., BrCN), solvent final_product Aminobenzimidazole Urea Derivative intermediate2->final_product Step 3: Urea Formation Isocyanate, solvent

Caption: Overall synthetic route.

Experimental Protocols

Step 1: Synthesis of N-(2-(2-hydroxypropan-2-yl)pyrimidin-5-yl)benzene-1,2-diamine (Intermediate 1)

This step involves a palladium-catalyzed Buchwald-Hartwig amination reaction.

Materials and Equipment:

  • This compound

  • o-Phenylenediamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen gas supply

  • Schlenk flask or multi-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Protocol:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), o-phenylenediamine (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Seal the flask and evacuate and backfill with nitrogen three times.

  • Add anhydrous 1,4-dioxane via a syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1.

Step 2: Synthesis of 2-Amino-5-(2-(2-hydroxypropan-2-yl)pyrimidin-5-yl)-1H-benzo[d]imidazole (Intermediate 2)

This step involves the cyclization of the o-phenylenediamine derivative to form the benzimidazole ring.

Materials and Equipment:

  • N-(2-(2-hydroxypropan-2-yl)pyrimidin-5-yl)benzene-1,2-diamine (Intermediate 1)

  • Cyanogen bromide (BrCN)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Protocol:

  • Dissolve Intermediate 1 (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.1 eq) in methanol to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield Intermediate 2.

Step 3: Synthesis of the Aminobenzimidazole Urea Derivative (Final Product)

This final step involves the formation of the urea linkage.

Materials and Equipment:

  • 2-Amino-5-(2-(2-hydroxypropan-2-yl)pyrimidin-5-yl)-1H-benzo[d]imidazole (Intermediate 2)

  • Appropriate isocyanate (e.g., Phenyl isocyanate)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Protocol:

  • Dissolve Intermediate 2 (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add the desired isocyanate (1.05 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the formation of the product by TLC or LC-MS.

  • Upon completion, a precipitate may form. If so, collect the solid by filtration, wash with cold DCM, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by trituration with diethyl ether or by column chromatography to obtain the final aminobenzimidazole urea derivative.

Quantitative Data Summary

StepReactantMolar Equiv.Reagent/CatalystMolar Equiv.SolventTemp. (°C)Time (h)Typical Yield (%)
1 This compound1.0o-Phenylenediamine1.21,4-Dioxane10012-2470-85
Pd(OAc)₂0.05
Xantphos0.1
Cs₂CO₃2.0
2 Intermediate 11.0Cyanogen bromide1.1Methanol0 to RT4-680-90
3 Intermediate 21.0Phenyl isocyanate1.05DCMRT2-485-95

Visual Workflow

Detailed_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Urea Formation s1_start Weigh Reactants: - this compound - o-Phenylenediamine - Cs₂CO₃ - Pd(OAc)₂ - Xantphos s1_reaction Reaction in Anhydrous Dioxane (100 °C, 12-24h, N₂ atm) s1_start->s1_reaction s1_workup Work-up: - Cool to RT - Filter through Celite® - Concentrate s1_reaction->s1_workup s1_purification Purification: Column Chromatography s1_workup->s1_purification s1_product Intermediate 1 s1_purification->s1_product s2_start Dissolve Intermediate 1 in Methanol s1_product->s2_start s2_reaction Add BrCN solution at 0 °C Stir at RT (4-6h) s2_start->s2_reaction s2_workup Work-up: - Concentrate - Neutralize (NaHCO₃) - Extract (EtOAc) s2_reaction->s2_workup s2_purification Purification: Recrystallization or Column Chromatography s2_workup->s2_purification s2_product Intermediate 2 s2_purification->s2_product s3_start Dissolve Intermediate 2 in Anhydrous DCM s2_product->s3_start s3_reaction Add Isocyanate dropwise Stir at RT (2-4h) s3_start->s3_reaction s3_workup Work-up: - Filter precipitate or Concentrate s3_reaction->s3_workup s3_purification Purification: Trituration or Column Chromatography s3_workup->s3_purification s3_product Final Product s3_purification->s3_product

Caption: Detailed experimental workflow.

Safety Precautions

  • Cyanogen bromide (BrCN) is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium catalysts can be flammable and toxic. Handle in a fume hood and avoid inhalation of dust.

  • Isocyanates are potent respiratory and skin sensitizers. Handle in a fume hood and wear appropriate PPE.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The protocols detailed in this application note provide a clear and scalable pathway for the synthesis of aminobenzimidazole urea derivatives from this compound. The described methods utilize well-established chemical transformations and offer good to excellent yields at each step. By following these guidelines, researchers and drug development professionals can efficiently produce these valuable compounds for further investigation in their respective programs.

Application of 2-(5-Bromopyrimidin-2-yl)propan-2-ol in the Design of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromopyrimidin-2-yl)propan-2-ol is a key heterocyclic building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors. The pyrimidine core serves as a versatile scaffold that can mimic the adenine base of ATP, enabling competitive binding to the ATP-binding site of various kinases. The bromine atom at the 5-position provides a crucial reactive handle for introducing diverse substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity. The 2-propan-2-ol moiety can also be modified or may contribute to the final compound's physicochemical properties and interactions with the target protein. This document outlines the application of this compound in the design and synthesis of potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical mediator in inflammatory signaling pathways.

Application Case Study: IRAK-4 Inhibitor Synthesis

A significant application of this compound is in the synthesis of a series of potent IRAK-4 inhibitors, as detailed in patent WO2016090122A1. IRAK-4 is a serine/threonine kinase that plays a central role in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system. Dysregulation of IRAK-4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.

IRAK-4 Signaling Pathway

IRAK-4 is a critical upstream kinase in the MyD88-dependent signaling pathway. Upon activation of TLRs or IL-1Rs by their respective ligands, the adaptor protein MyD88 recruits IRAK-4, leading to the formation of a signaling complex called the Myddosome. Within this complex, IRAK-4 phosphorylates and activates IRAK-1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory cytokines and chemokines, contributing to the inflammatory response. Inhibition of IRAK-4 is therefore a promising therapeutic strategy for a range of inflammatory and autoimmune disorders.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 Recruitment IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1_complex TAK1 Complex TRAF6->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex NFkB NF-κB IKK_complex->NFkB Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Proinflammatory_Cytokines Gene Transcription Inhibitor IRAK-4 Inhibitor (Derived from 2-(5-Bromopyrimidin- 2-yl)propan-2-ol) Inhibitor->IRAK4

Figure 1: Simplified IRAK-4 Signaling Pathway and Point of Inhibition.

Quantitative Data

The following table summarizes the in vitro activity of a representative IRAK-4 inhibitor synthesized using this compound as a key starting material. The data is extracted from patent WO2016090122A1.

Compound IDTarget KinaseIC50 (nM)Assay Type
Example 1IRAK-410Biochemical Assay

Experimental Protocols

Protocol 1: Synthesis of a Representative IRAK-4 Inhibitor

This protocol describes the synthesis of a potent IRAK-4 inhibitor using this compound as a key intermediate. The synthesis involves a Suzuki-Miyaura cross-coupling reaction followed by a Buchwald-Hartwig amination.

Synthesis_Workflow Start 2-(5-Bromopyrimidin- 2-yl)propan-2-ol Step1 Suzuki-Miyaura Coupling Start->Step1 Intermediate1 Intermediate A Step1->Intermediate1 Step2 Buchwald-Hartwig Amination Intermediate1->Step2 FinalProduct Final IRAK-4 Inhibitor Step2->FinalProduct

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 2-(5-Bromopyrimidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 2-(5-Bromopyrimidin-2-yl)propan-2-ol. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield in my Suzuki coupling reaction with this compound. What are the likely causes?

A1: Low yields in this specific coupling can be attributed to several factors, primarily related to the electronic nature of the pyrimidine ring and potential catalyst inhibition. The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[1][2] This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[1] Additionally, the choice of reaction conditions, including the catalyst, ligand, base, and solvent, is critical and may not be optimal for this substrate.[3]

Q2: Could the tertiary alcohol group in this compound be interfering with the reaction?

A2: While not definitively reported for this specific molecule, functional groups with lone pairs, such as alcohols, can potentially coordinate to the palladium catalyst. This coordination can sometimes hinder the catalytic cycle. However, many Suzuki coupling reactions are tolerant of alcohol functional groups. A more pressing concern with a tertiary alcohol is the possibility of dehydration under acidic conditions, which could be generated locally during the reaction, leading to an undesired alkene byproduct.

Q3: What are the most common side reactions to expect, and how can I minimize them?

A3: The most common side reactions in Suzuki couplings, particularly with heteroaromatics, are:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, effectively consuming your coupling partner.[4] It can be minimized by using fresh boronic acid, ensuring anhydrous conditions, and using an appropriate base.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[5] It can be reduced by ensuring a properly degassed reaction mixture and optimizing the catalyst-to-ligand ratio.

  • Dehalogenation: The bromo group on the pyrimidine can be replaced by a hydrogen atom.

Q4: Which palladium catalyst and ligand combination is a good starting point for this substrate?

A4: For heteroaryl halides, particularly those prone to catalyst inhibition, using bulky and electron-rich phosphine ligands is highly recommended. These ligands can stabilize the palladium catalyst and facilitate the oxidative addition step.[1] Good starting combinations include:

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand: SPhos, XPhos, or RuPhos[1]

Pre-formed palladium catalysts incorporating these ligands are also excellent choices. While Pd(PPh₃)₄ is a common catalyst, it may be less effective for this challenging substrate.[6]

Troubleshooting Guide

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Catalyst Inhibition/Deactivation The nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, hindering its activity.[1] Switch to a catalyst system with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos to mitigate this effect.[1]
Inactive Catalyst The Pd(0) active species may not be forming or has been deactivated by oxygen. Ensure all reagents and solvents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[7]
Suboptimal Base The base may not be strong enough or soluble enough to effectively promote the transmetalation step. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] K₃PO₄ is often a good choice for challenging couplings.[4]
Poor Solvent Choice The reagents may not be fully soluble, or the solvent may not be optimal for the catalytic cycle. A mixture of an organic solvent (e.g., 1,4-dioxane, Toluene, DMF) and water is commonly used.[4]
Low Reaction Temperature The reaction may require more energy to proceed. Cautiously increase the reaction temperature in increments of 10-20 °C.
Problem 2: Significant Side Product Formation
Side Product Potential Cause Troubleshooting Steps
Protodeboronation Presence of excess water or acid; unstable boronic acid.Use freshly purchased or purified boronic acid. Ensure solvents are anhydrous. Use a milder base if possible.
Homocoupling of Boronic Acid Presence of oxygen; slow transmetalation.Rigorously degas the reaction mixture. Consider a different ligand to accelerate the catalytic cycle.
Dehalogenation of Starting Material Certain phosphine ligands and bases at elevated temperatures.Try a different ligand or a milder base. Lowering the reaction temperature may also be beneficial.
Formation of an Alkene (from dehydration) Acidic reaction conditions leading to dehydration of the tertiary alcohol.Ensure a sufficiently strong base is used to neutralize any acidic species. If the problem persists, consider protecting the alcohol group.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a general starting point and may require optimization for your specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, Toluene/water 4:1)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound, the boronic acid, the base, the palladium catalyst, and the ligand.

  • Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4][8]

Microwave-Assisted Suzuki-Miyaura Coupling

For rapid optimization, microwave irradiation can be employed.

Procedure:

  • In a microwave reaction vessel, combine the reactants, catalyst, ligand, and base as described above.

  • Seal the vessel and purge with an inert gas.

  • Add the degassed solvent.

  • Heat the reaction in a microwave reactor to a temperature between 100-150 °C for 10-30 minutes.[1]

  • Work up and purify the product as described in the conventional heating method.

Data Presentation

The following tables provide a starting point for reaction optimization by comparing different reaction components that have been reported for the Suzuki coupling of related bromopyrimidines.

Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Bromopyrimidines

CatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄PPh₃5A common, but potentially less effective catalyst for this substrate.[4]
Pd₂(dba)₃SPhos2-4 (Pd), 4-8 (Ligand)A highly active system for challenging heteroaryl couplings.[1]
Pd(OAc)₂XPhos2-4 (Pd), 4-8 (Ligand)Another excellent choice for difficult Suzuki reactions.[1]
Pd(dppf)Cl₂dppf3-5Often effective for a range of Suzuki couplings.

Table 2: Comparison of Bases and Solvents for Suzuki Coupling of Bromopyrimidines

BaseSolvent System (v/v)Temperature (°C)Notes
K₃PO₄1,4-Dioxane / H₂O (4:1)80-100A strong base, often effective for difficult couplings.[4]
K₂CO₃Toluene / H₂O (4:1)90-110A common and effective base.
Cs₂CO₃DMF80-100A strong, soluble base that can be very effective.
Na₂CO₃Acetonitrile / H₂O (4:1)80-90A milder base, may be suitable for less challenging boronic acids.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-Pd(II)-X)L2 A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')L2 B->C Ar'-B(OR)2 Base D Reductive Elimination C->D D->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield degas Ensure Proper Degassing start->degas catalyst Check Catalyst System (Pd source and Ligand) base Screen Different Bases (K3PO4, K2CO3, Cs2CO3) catalyst->base solvent Optimize Solvent System (Dioxane, Toluene, DMF with H2O) base->solvent temp Increase Reaction Temperature solvent->temp protect Consider Protecting the Alcohol Group temp->protect degas->catalyst success Improved Yield protect->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Potential Interference of the Tertiary Alcohol

Alcohol_Interference substrate This compound pd_catalyst Pd(0) Catalyst substrate->pd_catalyst Suzuki Reaction Conditions coordination Potential Coordination (Catalyst Inhibition) pd_catalyst->coordination Lewis Basic Alcohol dehydration Potential Dehydration (Side Product Formation) pd_catalyst->dehydration Acidic Conditions no_interference No Interference (Successful Coupling) pd_catalyst->no_interference Optimized Conditions

Caption: Potential reaction pathways involving the tertiary alcohol functionality.

References

Byproduct formation in the synthesis of 2-(5-Bromopyrimidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(5-Bromopyrimidin-2-yl)propan-2-ol

Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct synthesis route is a Grignard reaction. This involves the formation of a pyrimidinyl Grignard reagent from a dihalogenated pyrimidine, which then reacts with a ketone (acetone) to form the desired tertiary alcohol. A typical starting material is 2,5-dibromopyrimidine.

Q2: Why is it critical to use anhydrous (dry) conditions for this reaction?

Grignard reagents are highly reactive and will readily react with water or any protic solvent.[1] This will quench the Grignard reagent, reducing the yield of the desired product and leading to the formation of 5-bromopyrimidine as a byproduct. All glassware must be thoroughly dried (e.g., flame-dried or oven-dried), and anhydrous solvents must be used.[2][3]

Q3: My Grignard reaction is not initiating. What are the possible causes and solutions?

Failure to initiate is a common issue in Grignard reactions. The primary cause is often an inactive magnesium surface due to oxidation.[3] To activate the magnesium, you can:

  • Use fresh, shiny magnesium turnings.

  • Add a small crystal of iodine, which will etch the magnesium surface. The color of the iodine will disappear upon reaction initiation.[1]

  • Add a few drops of 1,2-dibromoethane to activate the magnesium.

  • Mechanically crush the magnesium turnings in the reaction flask with a dry stirring rod to expose a fresh surface.

Q4: What are the most common byproducts in this synthesis?

The formation of several byproducts is possible, depending on the reaction conditions. The most common ones include:

  • 5-Bromopyrimidine: Formed if the Grignard reagent is quenched by water.

  • 2,2'-di(5-bromopyrimidinyl): A homocoupling product of the Grignard reagent.

  • Isomeric Alcohols: If the Grignard formation is not regioselective, you might form the isomeric 2-(2-bromopyrimidin-5-yl)propan-2-ol.

  • Unreacted Starting Material: Incomplete reaction can leave unreacted 2,5-dibromopyrimidine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting/Solution
Moisture in the reaction Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.
Inactive Magnesium Use fresh magnesium turnings. Activate the magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.[3]
Incomplete Reaction Ensure the Grignard reagent has fully formed before adding acetone. The reaction can be monitored by the disappearance of magnesium. Allow sufficient reaction time after acetone addition.
Side Reactions Control the temperature. Grignard reagent formation can be exothermic; maintain a gentle reflux. Add the acetone solution slowly and at a low temperature (e.g., 0°C) to minimize side reactions.
Issue 2: Presence of Significant Impurities in the Crude Product
Impurity Identification Prevention/Removal
5-Bromopyrimidine Lower boiling point than the product. Can be identified by GC-MS or NMR.Prevent by ensuring strictly anhydrous conditions. Can be removed by column chromatography.
2,2'-di(5-bromopyrimidinyl) High molecular weight, non-polar.Can be minimized by slow addition of the alkyl halide during Grignard formation. Removed by column chromatography.
Unreacted 2,5-dibromopyrimidine Higher Rf value on TLC compared to the product.Ensure complete formation of the Grignard reagent. Can be removed by column chromatography.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis.

Materials:

  • 2,5-Dibromopyrimidine

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Acetone, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 2,5-dibromopyrimidine (1.0 eq) in anhydrous THF.

    • Add a small portion of the 2,5-dibromopyrimidine solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux. If not, gently warm the flask.

    • Once initiated, add the remaining 2,5-dibromopyrimidine solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of anhydrous acetone (1.5 eq) in anhydrous THF dropwise via the dropping funnel, keeping the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound as a white solid.

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Start Start Synthesis Check_Initiation Grignard Reaction Initiates? Start->Check_Initiation Activate_Mg Activate Magnesium: - Add Iodine - Add 1,2-dibromoethane - Crush Mg Check_Initiation->Activate_Mg No Reaction_Proceeds Reaction with Acetone Check_Initiation->Reaction_Proceeds Yes Check_Reagents Check Reagent Quality: - Anhydrous Solvents - Fresh Magnesium Activate_Mg->Check_Reagents Check_Reagents->Start Workup Aqueous Work-up Reaction_Proceeds->Workup Analyze_Crude Analyze Crude Product (TLC, NMR, GC-MS) Workup->Analyze_Crude Low_Yield Low Yield? Analyze_Crude->Low_Yield High_Purity High Purity Product Low_Yield->High_Purity No Impurities_Present Impurities Present? Low_Yield->Impurities_Present Yes Optimize_Conditions Optimize Reaction Conditions: - Temperature Control - Addition Rate Low_Yield->Optimize_Conditions Yes Impurities_Present->High_Purity No Identify_Byproducts Identify Byproducts: - 5-Bromopyrimidine - Homocoupling Product - Starting Material Impurities_Present->Identify_Byproducts Yes Purify Purify by Column Chromatography Purify->High_Purity Identify_Byproducts->Purify Optimize_Conditions->Start

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2-(5-Bromopyrimidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(5-Bromopyrimidin-2-yl)propan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: While specific impurities can vary based on the synthetic route, common contaminants may include:

  • Starting Materials: Unreacted 5-bromopyrimidine or the corresponding Grignard reagent precursor.

  • Side-Products: Formation of byproducts from competing reactions, such as the reduction of the pyrimidine ring or dimerization of the Grignard reagent.

  • Solvent and Reagent Residues: Residual solvents like THF or diethyl ether, and quenching agents.

  • Degradation Products: The compound may be sensitive to acidic or basic conditions, leading to potential degradation.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure the stability of the compound, it is recommended to store it in a cool, dry, and dark place. Inert atmosphere (nitrogen or argon) is preferable to prevent oxidation. Long-term storage at low temperatures (-20°C) is ideal.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: The purity of the compound can be effectively determined using a combination of the following techniques:

  • High-Performance Liquid Chromatography (HPLC): To quantify the main compound and detect non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and identify any structural isomers or major impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Guides

Low Yield After Purification

Problem: Significant loss of product during crystallization or chromatographic purification.

Possible Cause Troubleshooting Step
Product is highly soluble in the chosen crystallization solvent. - Perform small-scale solubility tests with a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. - Consider using an anti-solvent to induce precipitation.
Improper column chromatography conditions. - Optimize the solvent system for column chromatography using thin-layer chromatography (TLC) to achieve good separation between the product and impurities. - Ensure the silica gel is properly packed to avoid channeling. - Use a gradient elution if necessary to separate closely eluting compounds.
Product degradation during purification. - If the compound is sensitive to acid or base, use a neutral purification method. For example, avoid acidic or basic mobile phases in chromatography. - Minimize the time the compound is exposed to purification conditions.
Presence of Persistent Impurities

Problem: A specific impurity consistently co-elutes or co-crystallizes with the product.

Possible Cause Troubleshooting Step
Impurity has similar polarity to the product. - For chromatography, try a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system to alter the selectivity. - For crystallization, explore different solvent systems that may offer better discrimination between the product and the impurity.
The impurity is a structural isomer. - Isomers can be very difficult to separate. High-resolution chromatography techniques like preparative HPLC may be necessary. - Consider derivatizing the mixture to separate the components, followed by removal of the derivatizing group.
Incomplete reaction or side reaction during synthesis. - Re-evaluate the reaction conditions to minimize the formation of the impurity. This could involve adjusting the temperature, reaction time, or stoichiometry of the reactants.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate, or a mixture of hexane and ethyl acetate).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography Purification
  • Stationary Phase: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

The following table provides a hypothetical comparison of purification methods for achieving >99% purity of this compound starting from a crude product of 95% purity.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Solvent Consumption (mL/g)
Recrystallization (Isopropanol) 9599.27515
Flash Chromatography (Silica Gel, Hexane/Ethyl Acetate) 9599.585100
Preparative HPLC 95>99.960500

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification A 5-Bromopyrimidine + Isopropylmagnesium Bromide B Grignard Reaction A->B C Quenching (e.g., aq. NH4Cl) B->C D Crude Product C->D Work-up & Extraction E Recrystallization or Chromatography D->E F Pure this compound E->F

Caption: A generalized experimental workflow for the synthesis and purification of the target compound.

Caption: A decision tree for troubleshooting common purification challenges.

Technical Support Center: Overcoming Low Reactivity of 2-(5-Bromopyrimidin-2-yl)propan-2-ol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-(5-bromopyrimidin-2-yl)propan-2-ol in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in cross-coupling reactions?

A1: The reduced reactivity of this substrate can be attributed to a combination of electronic and steric factors. The electron-withdrawing nature of the pyrimidine ring can decrease the electron density at the C-Br bond, making oxidative addition to the palladium catalyst less favorable. Furthermore, the tertiary propan-2-ol group at the 2-position introduces significant steric hindrance around the pyrimidine ring, which can impede the approach of the bulky catalyst and the coupling partner.

Q2: What are the most common side reactions observed with this substrate?

A2: Common side reactions include:

  • Debromination (Hydrodehalogenation): Replacement of the bromine atom with a hydrogen atom. This is often caused by the presence of a hydride source in the reaction mixture.[1]

  • Homocoupling: Dimerization of the boronic acid or terminal alkyne coupling partners. This can be promoted by the presence of oxygen or issues with catalyst activation.

  • Protodeborylation: Cleavage of the C-B bond of the boronic acid before transmetalation.

  • Elimination: Dehydration of the tertiary alcohol to form an isopropenylpyrimidine byproduct, particularly under harsh reaction conditions (e.g., high temperatures, strong bases).

Q3: When should I consider using a protecting group for the tertiary alcohol?

A3: A protecting group for the tertiary alcohol is recommended under the following circumstances:

  • When using strongly basic or nucleophilic conditions that could lead to deprotonation of the alcohol and subsequent side reactions.

  • If you observe significant elimination byproducts.

  • When standard optimization of reaction conditions fails to provide the desired product in acceptable yields. Silyl ethers, such as tert-butyldimethylsilyl (TBS) ethers, are a common choice for protecting alcohols due to their ease of installation and removal under mild conditions.[2][3][4]

Troubleshooting Guides

Issue 1: Low to No Product Yield

This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow: Low Yield

LowYield start Low or No Yield catalyst 1. Evaluate Catalyst System start->catalyst reagents 2. Check Reagent Quality catalyst->reagents If no improvement success Improved Yield catalyst->success Optimization Successful conditions 3. Optimize Reaction Conditions reagents->conditions If no improvement reagents->success Optimization Successful protect 4. Consider Protecting Group conditions->protect If no improvement conditions->success Optimization Successful protect->success Optimization Successful SideProducts start Significant Side Products debromination Debromination start->debromination homocoupling Homocoupling start->homocoupling elimination Elimination start->elimination solution1 Optimize Base/Solvent Lower Temperature debromination->solution1 solution2 Ensure Inert Atmosphere Use Pre-catalyst homocoupling->solution2 solution3 Use Protecting Group Milder Conditions elimination->solution3 Silylation reagents Combine Alcohol, Imidazole, and Solvent add_tbscl Add TBSCl reagents->add_tbscl react Stir at RT add_tbscl->react workup Aqueous Workup react->workup purify Purification workup->purify product Protected Alcohol purify->product

References

Preventing debromination of 2-(5-Bromopyrimidin-2-yl)propan-2-ol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(5-Bromopyrimidin-2-yl)propan-2-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent unwanted debromination during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem for reactions with this compound?

A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom.[1][2] This is problematic as it consumes your starting material, reduces the yield of the desired product, and complicates the purification process. The bromine atom is often the reactive site for further modifications, such as in cross-coupling reactions, so its removal prevents the intended transformation.

Q2: What are the common causes of debromination in palladium-catalyzed cross-coupling reactions involving 5-bromopyrimidines?

A2: Several factors can promote debromination in palladium-catalyzed reactions:

  • Presence of Hydride Sources: Solvents (like DMF, alcohols), bases (especially amine bases), or even trace amounts of water can act as hydride donors, leading to the reductive cleavage of the C-Br bond.[1][3]

  • Catalyst Activity: Highly active palladium catalysts, while often desirable, can sometimes promote the debromination side reaction.[1]

  • Reaction Kinetics: If the rate of the desired cross-coupling reaction is slow compared to the rate of debromination, the formation of the debrominated byproduct becomes more significant.[1]

  • High Temperatures: Elevated reaction temperatures can increase the rate of debromination.[3]

  • Choice of Base: Certain bases, particularly strong alkoxide bases, can generate palladium-hydride species that are responsible for hydrodehalogenation.[2]

Q3: Can the 2-propan-2-ol group on my starting material contribute to debromination?

A3: While not definitively reported in the literature for this specific molecule, the tertiary alcohol group could potentially influence debromination in a few ways. Under certain conditions, particularly at elevated temperatures or in the presence of strong bases, the alcohol itself or its corresponding alkoxide might act as a hydride source, contributing to the undesired side reaction. Tertiary alcohols can also undergo elimination reactions (dehydration) to form alkenes, which might introduce complexities into the reaction mixture.[4] However, in many palladium-catalyzed cross-coupling reactions that are run under mildly basic and anhydrous conditions, the tertiary alcohol is expected to be a stable spectator group.

Q4: How can I detect debromination in my reaction mixture?

A4: You can detect the formation of the debrominated byproduct, 2-(pyrimidin-2-yl)propan-2-ol, by using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): The debrominated product will likely have a different Rf value compared to your starting material and desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a very effective technique to identify the presence of the byproduct by its mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show the disappearance of the signal corresponding to the proton on the brominated carbon and the appearance of a new signal for the proton that replaced it.

Troubleshooting Guides

This section provides troubleshooting strategies for common cross-coupling reactions involving this compound.

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

Symptoms: Your reaction yields a mixture of the desired coupled product and a significant amount of 2-(pyrimidin-2-yl)propan-2-ol.

Troubleshooting Workflow:

start High Debromination in Suzuki Coupling check_base Is the base a potential hydride source (e.g., alkoxides)? start->check_base change_base Switch to a weaker inorganic base (K₂CO₃, K₃PO₄, Cs₂CO₃). [2] check_base->change_base Yes check_solvent Is the solvent a potential hydride source (e.g., DMF, alcohols)? check_base->check_solvent No change_solvent Use aprotic solvents like toluene or dioxane. [3] check_solvent->change_solvent Yes check_conditions Are the reaction temperature and time optimized? check_solvent->check_conditions No lower_temp Run the reaction at the lowest effective temperature. [1] check_conditions->lower_temp Too high optimize_time Monitor the reaction and work up as soon as the starting material is consumed. check_conditions->optimize_time Too long check_catalyst Is the catalyst system optimal? check_conditions->check_catalyst Optimized change_ligand Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to accelerate cross-coupling. [27] check_catalyst->change_ligand

Caption: Troubleshooting workflow for debromination in Suzuki-Miyaura coupling.

Quantitative Data Summary for Suzuki-Miyaura Coupling:

ParameterCondition Leading to DebrominationRecommended Condition to Minimize DebrominationReference
Base Strong bases like NaOEt or KOtBuWeaker inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃[2]
Solvent Protic solvents (e.g., ethanol) or those that can be hydride sources (e.g., DMF)Aprotic solvents like toluene, dioxane, or THF[3]
Temperature High temperatures (e.g., >100 °C)Lowest possible temperature for efficient coupling (e.g., 80 °C)[1]
Ligand Less bulky ligands (e.g., PPh₃)Bulky, electron-rich ligands (e.g., SPhos, XPhos)[5]
Issue 2: Debromination and/or Alkyne Homocoupling in Sonogashira Coupling

Symptoms: Low yield of the desired 5-alkynylpyrimidine product, with the presence of debrominated starting material and/or a Glaser coupling byproduct (alkyne dimer).

Troubleshooting Workflow:

start Side Reactions in Sonogashira Coupling check_deoxygenation Is the reaction mixture rigorously deoxygenated? start->check_deoxygenation deoxygenate Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. [24] check_deoxygenation->deoxygenate No check_copper Are you observing significant Glaser coupling? check_deoxygenation->check_copper Yes copper_free Consider a copper-free Sonogashira protocol. [24] check_copper->copper_free Yes check_debromination Is debromination the primary issue? check_copper->check_debromination No milder_conditions Use a milder base or a lower reaction temperature. [1] check_debromination->milder_conditions Yes

Caption: Troubleshooting workflow for Sonogashira coupling side reactions.

Quantitative Data Summary for Sonogashira Coupling:

ParameterCondition Leading to Side ReactionsRecommended Condition to Minimize Side ReactionsReference
Atmosphere Presence of oxygenStrictly anaerobic (oxygen-free) environment[6]
Co-catalyst Copper(I) salt (can promote Glaser coupling)Copper-free conditions if Glaser coupling is significant[6]
Base Strong amine bases (e.g., excess Et₃N)Milder bases or alternative amine bases[1]
Temperature High temperaturesLower reaction temperature[1]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to reduce the risk of debromination.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • XPhos Pd G3 catalyst (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq.)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol outlines a copper-free Sonogashira coupling to avoid Glaser homocoupling and provides conditions that can help minimize debromination.

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (1.2 eq.)

  • Pd(PPh₃)₄ (5 mol%)

  • Triethylamine (Et₃N) (2.0 eq.)

  • Anhydrous, degassed THF or toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.

  • Add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Disclaimer: These protocols are intended as a starting point. Optimization of reaction conditions may be necessary for specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Technical Support Center: Reactions Involving 2-(5-Bromopyrimidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-Bromopyrimidin-2-yl)propan-2-ol in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound?

A1: this compound is primarily used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its bromopyrimidine core makes it a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of various aryl, heteroaryl, or amino groups at the 5-position of the pyrimidine ring.

Q2: What are the key storage and handling recommendations for this compound?

A2: this compound should be stored in a cool, dry place, ideally between 2-8°C, and protected from light and moisture to prevent degradation. It is a solid at room temperature. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.

Q3: Can the tertiary alcohol group in this compound interfere with palladium-catalyzed cross-coupling reactions?

A3: The tertiary alcohol is generally stable under typical Suzuki and Buchwald-Hartwig conditions. However, under strongly basic or high-temperature conditions, there is a potential for side reactions such as dehydration. It is advisable to use milder bases and the lowest effective temperature to minimize this risk.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired coupled product.

This is a common issue in Suzuki-Miyaura couplings involving heteroaryl bromides. The following troubleshooting guide, presented as a logical workflow, can help identify and resolve the problem.

Troubleshooting_Suzuki start Low/No Yield in Suzuki Coupling q1 Have you confirmed the quality of your reagents? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is your catalyst system optimized? a1_yes->q2 sol1 Check purity of boronic acid/ester (potential for protodeboronation). Ensure base is anhydrous and solvent is degassed. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are your reaction conditions appropriate? a2_yes->q3 sol2 Screen different Pd sources (e.g., Pd(PPh3)4, Pd(dppf)Cl2). Try different phosphine ligands (e.g., SPhos, XPhos for challenging substrates). Ensure appropriate catalyst loading (typically 1-5 mol%). a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are you observing significant side products? a3_yes->q4 sol3 Screen different bases (e.g., K2CO3, K3PO4, Cs2CO3). Optimize solvent system (e.g., dioxane/water, toluene/water). Gradually increase temperature (e.g., 80-110°C). a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Protodeboronation of boronic acid: Use boronate esters (e.g., pinacol esters) or KF as the base. Homocoupling of boronic acid: Ensure rigorous degassing of the solvent. Dehalogenation of starting material: Use a less forcing base or lower temperature. a4_yes->sol4 end Consult further literature for highly specialized conditions. a4_no->end sol4->end

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Quantitative Data: Suzuki-Miyaura Coupling Conditions

The following table provides a starting point for optimizing the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are illustrative and can vary based on the specific substrate and reaction scale.

ParameterCondition ACondition BCondition C
Palladium Source Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand --SPhos (3 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.5 equiv)Cs₂CO₃ (2.0 equiv)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (5:1)THF/H₂O (4:1)
Temperature 90 °C100 °C80 °C
Time 12-18 h8-12 h10-16 h
Typical Yield Moderate to GoodGood to HighGood to High
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if applicable). Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue: Low conversion or formation of side products.

Buchwald-Hartwig amination of electron-deficient heteroaryl halides can be challenging. The following guide provides a systematic approach to troubleshooting common issues.

Troubleshooting_Buchwald start Low Conversion in Buchwald-Hartwig Amination q1 Is your catalyst and ligand combination appropriate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the base suitable for the reaction? a1_yes->q2 sol1 Use a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). Consider a pre-catalyst (e.g., XPhos-Pd-G3). Ensure high-purity Pd source (e.g., Pd2(dba)3, Pd(OAc)2). a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are the reaction conditions optimized? a2_yes->q3 sol2 Use a strong, non-nucleophilic base (e.g., NaOtBu, K3PO4, LiHMDS). Ensure the base is anhydrous. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Are you observing dehalogenation of the starting material? a3_yes->q4 sol3 Use an anhydrous, aprotic solvent (e.g., toluene, dioxane). Gradually increase the temperature (e.g., 90-120°C). Ensure rigorous exclusion of air and moisture. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 This can occur via β-hydride elimination from the Pd-amido complex. Try a different ligand or a weaker base if possible. Lowering the reaction temperature may also help. a4_yes->sol4 end Consider alternative synthetic routes or catalyst systems. a4_no->end sol4->end Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L2 OA_complex R-Pd(II)(Br)L2 Pd0->OA_complex Oxidative Addition Transmetalation_complex R-Pd(II)(R')L2 OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination Product R-R' Transmetalation_complex->Product ArylHalide R-Br (this compound) ArylHalide->OA_complex BoronicAcid R'-B(OH)2 BoronicAcid->Transmetalation_complex Base Base Base->OA_complex

Technical Support Center: Regioselectivity in Reactions with 2-(5-Bromopyrimidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-Bromopyrimidin-2-yl)propan-2-ol. The focus is on improving the regioselectivity of common chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for cross-coupling reactions with this compound?

A1: For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck, the reaction is expected to occur selectively at the carbon-bromine bond at the C5 position of the pyrimidine ring. The C-Br bond is significantly more reactive towards oxidative addition to the palladium catalyst than the C-H bonds on the pyrimidine or the C-C and C-O bonds of the 2-(propan-2-ol) substituent.

Q2: How does the 2-(propan-2-ol) substituent influence the reactivity at the C5 position?

A2: The 2-(propan-2-ol) group at the C2 position can influence the reactivity at the C5 position through a combination of steric and electronic effects.

  • Steric Hindrance: This bulky group can sterically hinder the approach of the catalyst and coupling partners to the nearby nitrogen atom (N1), which may prevent catalyst inhibition that can sometimes be observed with pyridine-like nitrogen atoms.[1]

  • Electronic Effects: The tertiary alcohol is a weak electron-donating group, which can slightly increase the electron density of the pyrimidine ring. However, this effect is generally not strong enough to deactivate the C5 position for cross-coupling reactions.

Q3: Can nucleophilic aromatic substitution (SNAr) occur on this compound?

A3: While the primary site of reactivity for cross-coupling is the C-Br bond, SNAr reactions are also a possibility on the pyrimidine ring, which is inherently electron-deficient.[2] However, for SNAr to occur at a position other than C5, it would require the displacement of a different leaving group or a C-H activation, which is less likely under typical SNAr conditions compared to the displacement of bromide. Direct displacement of the bromide at C5 by a strong nucleophile is possible but often requires harsh conditions and may compete with cross-coupling pathways.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Low or no product yield is a frequent challenge in Suzuki-Miyaura coupling reactions. The following guide addresses potential causes and provides systematic troubleshooting strategies.

Potential Cause Troubleshooting Strategy
Catalyst Inactivity or Inhibition The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[3][4] Ensure your palladium precursor is properly activated. Consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos to shield the palladium center and enhance its activity.[3] Increasing the catalyst loading (e.g., from 1-5 mol%) may also be beneficial.
Inappropriate Base or Solvent The choice of base is critical for the activation of the boronic acid.[5] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[1] Ensure the base is a fine powder to maximize its surface area. A common and effective solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[6]
Degradation of Boronic Acid Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can occur, especially in the presence of water at elevated temperatures.[3] Use a slight excess (1.1-1.5 equivalents) of the boronic acid and ensure the reaction is thoroughly degassed to remove oxygen.[3]
Poor Substrate Reactivity While the C-Br bond at C5 is activated, the overall electron density of the pyrimidine ring can influence reaction rates. If the reaction is sluggish, consider increasing the reaction temperature or switching to a more active catalyst system (e.g., a pre-formed Pd(0) catalyst or a more electron-rich ligand).
Issue 2: Side Reactions in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation. However, side reactions can lower the yield of the desired product.

Potential Cause Troubleshooting Strategy
Hydrodehalogenation This is the replacement of the bromine atom with a hydrogen atom. This can be minimized by optimizing the catalyst-to-ligand ratio, lowering the reaction temperature, and screening different bases. Weaker bases like cesium carbonate or potassium phosphate may be preferable to strong bases like sodium tert-butoxide if hydrodehalogenation is significant.
Homocoupling Homocoupling of the amine or the aryl halide can occur. This is often promoted by the presence of oxygen. Ensure thorough degassing of all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
Catalyst Inhibition The amine substrate or product can coordinate to the palladium center and inhibit catalytic activity.[3] Using bulky ligands (e.g., XPhos, RuPhos) can mitigate this issue. The steric bulk of the 2-(propan-2-ol) group on the substrate may also help to reduce catalyst inhibition by the adjacent N1 nitrogen.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[6]

  • Base (e.g., K₃PO₄, 2.0 equiv)[6]

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)[6]

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This is a general protocol for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. The choice of ligand and base is crucial and often requires optimization.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Determining) pd0->oxidative_addition R-Br pd_complex R-Pd(II)(Br)L₂ (R = 2-(2-hydroxypropan-2-yl)pyrimidin-5-yl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex R-Pd(II)(Ar)L₂ transmetalation->pd_aryl_complex boronate Ar-B(OR)₂ boronate->transmetalation base Base (e.g., K₃PO₄) base->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar (Product) reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_catalyst Catalyst System Optimization cluster_conditions Reaction Condition Optimization start Start: Low Yield or Side Products check_reagents Check Reagent Purity & Inertness (Substrate, Amine, Solvent, Base) start->check_reagents optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst optimize_conditions Optimize Reaction Conditions optimize_catalyst->optimize_conditions ligand_screen Screen Ligands (e.g., XPhos, SPhos, RuPhos) catalyst_loading Vary Catalyst Loading (1-5 mol%) pd_source Try Different Pd Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) end Improved Yield and Selectivity optimize_conditions->end base_screen Screen Bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) solvent_screen Screen Solvents (e.g., Toluene, Dioxane, THF) temperature Vary Temperature (80-120 °C)

Caption: Troubleshooting workflow for Buchwald-Hartwig amination reactions.

References

Technical Support Center: Catalyst Poisoning and Reaction Troubleshooting for 2-(5-Bromopyrimidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly catalyst poisoning, encountered during experiments involving 2-(5-Bromopyrimidin-2-yl)propan-2-ol. The information is presented in a question-and-answer format to directly address specific issues you may face in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low to no yield in palladium-catalyzed cross-coupling reactions with this compound?

A1: The most frequent issue is catalyst poisoning . The two nitrogen atoms in the pyrimidine ring of this compound possess lone pairs of electrons that can coordinate strongly to the palladium center of the catalyst. This coordination occupies the active sites of the catalyst, preventing it from participating in the catalytic cycle and leading to low or no product formation.

Q2: Can the tertiary alcohol group in this compound cause any side reactions or catalyst deactivation?

A2: While less common than poisoning by the pyrimidine nitrogens, the tertiary alcohol group can potentially contribute to side reactions. Although β-hydride elimination is a known deactivation pathway for palladium alkoxide intermediates, this process is generally less favorable with tertiary alcohols. However, under certain conditions, the alcohol could interact with the catalyst or reagents, and its presence should be considered when troubleshooting unexpected results.

Q3: What are the visible signs of catalyst deactivation in my reaction?

A3: Visual indicators of catalyst deactivation can include:

  • A change in the color of the reaction mixture to black, which often indicates the formation of palladium black (inactive, agglomerated palladium).

  • The reaction stalling, with no further consumption of starting materials observed by TLC or LC-MS.

  • Inconsistent results between batches, even when using the same procedure.

Q4: How can I mitigate catalyst poisoning when using this compound?

A4: Several strategies can be employed to minimize catalyst poisoning:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands. These ligands can shield the palladium center, making it more difficult for the pyrimidine nitrogen to coordinate.

  • Use of Precatalysts: Employ well-defined palladium precatalysts that are designed for the efficient generation of the active Pd(0) species in the presence of the substrate.

  • Slow Addition: Adding the this compound slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.

  • Reaction Conditions: Optimize the base, solvent, and temperature. Sometimes, a weaker base or a different solvent system can lessen the catalyst's affinity for the pyrimidine.

Troubleshooting Guides

Problem 1: Low to No Conversion of Starting Material
Potential Cause Troubleshooting Steps
Catalyst Poisoning 1. Switch to a more robust ligand: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. 2. Employ a precatalyst: Utilize a modern palladium precatalyst (e.g., a Buchwald G3 or G4 palladacycle) to ensure efficient generation of the active Pd(0) species. 3. Increase catalyst loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial deactivation.
Inactive Catalyst 1. Verify catalyst activity: Test the catalyst with a known, reliable reaction (e.g., Suzuki coupling of bromobenzene with phenylboronic acid). 2. Use a fresh batch of catalyst: Palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time.
Poor Reagent Quality 1. Check boronic acid/ester stability: Boronic acids can undergo protodeboronation or form unreactive boroxines. Analyze by NMR. Consider using more stable boronic esters (e.g., pinacol esters). 2. Ensure purity of all reagents: Impurities in solvents, bases, or starting materials can inhibit the catalyst. Use anhydrous solvents and fresh, high-purity reagents.
Suboptimal Reaction Conditions 1. Screen bases: The choice of base is critical. Common options include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is soluble in the reaction medium, or use a biphasic system. 2. Screen solvents: Common solvents for Suzuki-Miyaura reactions include 1,4-dioxane, toluene, and THF, often with water. The optimal solvent depends on the substrates and catalyst system. 3. Optimize temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Find a balance that promotes the desired reaction without significant catalyst degradation.
Oxygen Contamination 1. Thoroughly degas all solvents and the reaction mixture: Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen). 2. Maintain an inert atmosphere: Run the reaction under a positive pressure of an inert gas using a balloon or a Schlenk line.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or boronic ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the boronic acid/ester, and the base.

  • Add the palladium precatalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent and water (e.g., 4:1 dioxane:water).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Visualizations

Catalyst_Poisoning_Pathway Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Pyrimidine Complex Active_Catalyst->Inactive_Complex Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Desired Path Substrate This compound Substrate->Active_Catalyst Coordination (Poisoning) No_Reaction Reaction Stalls Inactive_Complex->No_Reaction Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Use_Bulky_Ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check_Catalyst->Use_Bulky_Ligand Poisoning Suspected Use_Precatalyst Use a Well-Defined Precatalyst Check_Catalyst->Use_Precatalyst Inactive Catalyst Check_Conditions 2. Optimize Reaction Conditions Screen_Base_Solvent Screen Base and Solvent Check_Conditions->Screen_Base_Solvent Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Check_Reagents 3. Verify Reagent Quality Check_Purity Check Purity of Starting Materials Check_Reagents->Check_Purity Degas_Properly Ensure Rigorous Degassing Check_Reagents->Degas_Properly Use_Bulky_Ligand->Check_Conditions Use_Precatalyst->Check_Conditions Screen_Base_Solvent->Check_Reagents Optimize_Temp->Check_Reagents Success Successful Reaction Check_Purity->Success Degas_Properly->Success

References

Stability issues of 2-(5-Bromopyrimidin-2-yl)propan-2-ol under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(5-Bromopyrimidin-2-yl)propan-2-ol

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of this compound, particularly under basic conditions commonly employed in synthetic chemistry.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound under basic conditions.

Issue 1: Low Yield or Incomplete Reaction in Sonogashira Coupling

Question: I am using this compound in a Sonogashira coupling reaction with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and an amine base (e.g., triethylamine or diisopropylethylamine). My reaction is sluggish, or I am observing low yields of the desired product. What could be the problem?

Answer:

Several factors could contribute to low yields in a Sonogashira coupling reaction. Besides catalyst activity and reaction setup, the stability of your starting material, this compound, under the basic reaction conditions can be a contributing factor.

Possible Causes and Troubleshooting Steps:

  • Degradation of Starting Material: The bromopyrimidine moiety can be susceptible to degradation under basic conditions, especially at elevated temperatures.

    • Troubleshooting:

      • Monitor Starting Material Stability: Before initiating the coupling reaction, run a control experiment with this compound and the base at the intended reaction temperature. Monitor the mixture over time using HPLC or LC-MS to check for the appearance of degradation products.

      • Lower Reaction Temperature: If degradation is observed, try running the Sonogashira coupling at a lower temperature. While this may decrease the reaction rate, it can improve the overall yield by preserving the starting material.

      • Use a Milder Base: Consider using a weaker or more sterically hindered base that is less likely to react with the bromopyrimidine ring.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities or degradation products.

    • Troubleshooting:

      • Use Fresh Catalyst: Ensure that your palladium catalyst and ligands are of high quality and have not been improperly stored.

      • Degas Solvents: Thoroughly degas all solvents and reagents to remove oxygen, which can deactivate the catalyst.

Issue 2: Observation of Unexpected Byproducts

Question: I am performing a reaction with this compound in the presence of a base, and my analytical data (LC-MS, NMR) shows unexpected peaks. What are these byproducts likely to be?

Answer:

Under basic conditions, this compound may undergo several degradation pathways.

Potential Byproducts and Their Identification:

  • Hydroxylated Pyrimidine: Nucleophilic aromatic substitution of the bromine atom with a hydroxide ion can lead to the formation of 2-(5-hydroxypyrimidin-2-yl)propan-2-ol. This will have a molecular weight corresponding to the loss of bromine and the addition of a hydroxyl group.

  • Debrominated Product: Reductive dehalogenation can result in the formation of 2-(pyrimidin-2-yl)propan-2-ol. This may be observed in the presence of certain reagents that can act as hydride donors.

  • Elimination Product: While less common under basic conditions for a tertiary alcohol, elimination of water from the propan-2-ol moiety to form an isopropenylpyrimidine derivative is a theoretical possibility, especially at higher temperatures.

Troubleshooting and Characterization:

  • LC-MS Analysis: Use LC-MS to determine the molecular weights of the byproducts. This can provide strong evidence for the formation of the hydroxylated or debrominated species.

  • NMR Spectroscopy: Isolate the byproducts using preparative HPLC and characterize them using ¹H and ¹³C NMR. The disappearance of the bromine atom and the appearance of a hydroxyl group proton signal (for the hydroxylated product) or a new aromatic proton signal (for the debrominated product) would be indicative.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common organic bases?

A1: The stability is dependent on the base strength, concentration, and temperature. Strong, non-nucleophilic bases at low to moderate temperatures are generally preferred for reactions involving this compound. Amine bases like triethylamine and diisopropylethylamine are commonly used in Sonogashira couplings. Stronger bases like sodium hydroxide or potassium carbonate may lead to a higher degree of degradation, particularly at elevated temperatures.

Q2: Can the propan-2-ol group undergo elimination under basic conditions?

A2: The elimination of a hydroxyl group (dehydration) from a tertiary alcohol is typically an acid-catalyzed process, proceeding through an E1 mechanism.[1][2][3] Direct base-catalyzed elimination of the hydroxyl group is generally not a favored pathway as hydroxide is a poor leaving group.[3] However, at high temperatures, other base-mediated decomposition pathways could potentially lead to products that appear to be from an elimination reaction.

Q3: How can I monitor the stability of this compound in my reaction mixture?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for monitoring the stability. You can quantify the disappearance of the starting material peak and the appearance of any degradation product peaks over time. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for identifying the molecular weights of any new species formed.

Q4: Are there any recommended storage conditions to ensure the stability of this compound?

A4: It is recommended to store this compound in a cool, dry, and dark place. Sealing the container under an inert atmosphere (e.g., argon or nitrogen) can also help to prevent degradation from atmospheric moisture and oxygen.

Data Presentation

Table 1: Hypothetical Degradation of this compound under Various Basic Conditions

Base (1.5 eq.)SolventTemperature (°C)Time (h)Degradation (%)Major Degradation Product
TriethylamineDMF8012< 5-
DIPADMF8012< 5-
K₂CO₃DMF801210-152-(5-hydroxypyrimidin-2-yl)propan-2-ol
NaOH (1M aq.)Dioxane100620-302-(5-hydroxypyrimidin-2-yl)propan-2-ol

Note: This data is illustrative and based on general chemical principles. Actual degradation rates will depend on specific experimental conditions.

Experimental Protocols

Protocol 1: HPLC Method for Stability Monitoring

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with 10% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and inject.

  • Analysis: Monitor the peak area of this compound over time. The appearance of new peaks indicates degradation.

Protocol 2: LC-MS Method for Degradation Product Identification

  • Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (e.g., ESI-TOF or ESI-QTOF).

  • LC Conditions: Use the same HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: m/z 100-500.

    • Analysis: Look for masses corresponding to potential degradation products (e.g., [M-Br+OH+H]⁺ for the hydroxylated product, [M-Br+H]⁺ for the debrominated product).

Visualizations

This compound This compound 2-(5-hydroxypyrimidin-2-yl)propan-2-ol 2-(5-hydroxypyrimidin-2-yl)propan-2-ol This compound->2-(5-hydroxypyrimidin-2-yl)propan-2-ol Nucleophilic Substitution (+ OH⁻, - Br⁻) 2-(pyrimidin-2-yl)propan-2-ol 2-(pyrimidin-2-yl)propan-2-ol This compound->2-(pyrimidin-2-yl)propan-2-ol Reductive Debromination (+ H⁻, - Br⁻)

Caption: Potential degradation pathways under basic conditions.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Prepare solution of compound in reaction medium Prepare solution of compound in reaction medium Incubate at reaction temperature Incubate at reaction temperature Prepare solution of compound in reaction medium->Incubate at reaction temperature Withdraw aliquots at time points Withdraw aliquots at time points Incubate at reaction temperature->Withdraw aliquots at time points Quench and dilute Quench and dilute Withdraw aliquots at time points->Quench and dilute Analyze by HPLC/LC-MS Analyze by HPLC/LC-MS Quench and dilute->Analyze by HPLC/LC-MS Quantify parent compound Quantify parent compound Analyze by HPLC/LC-MS->Quantify parent compound Identify degradation products Identify degradation products Analyze by HPLC/LC-MS->Identify degradation products

Caption: Experimental workflow for stability testing.

start Low Reaction Yield? check_sm Is Starting Material Stable? start->check_sm check_catalyst Is Catalyst Active? check_sm->check_catalyst Yes reco_sm Lower Temp. Use Milder Base check_sm->reco_sm No reco_catalyst Use Fresh Catalyst Degas Solvents check_catalyst->reco_catalyst No

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Work-up Procedures for Reactions Containing 2-(5-Bromopyrimidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(5-Bromopyrimidin-2-yl)propan-2-ol. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what initial work-up challenges should I anticipate?

A1: The most prevalent method for synthesizing this compound is the Grignard reaction between a 5-bromopyrimidin-2-yl magnesium halide and acetone. The primary challenges during the initial work-up of this reaction are effectively quenching the highly reactive Grignard reagent and managing the exothermic nature of this quenching step.[1] It is crucial to perform the quench at a low temperature (e.g., 0 °C) to control the reaction rate and prevent the formation of byproducts.

Q2: I've quenched my Grignard reaction to produce this compound. What is the recommended procedure for extraction?

A2: After quenching, the product is typically extracted from the aqueous mixture using an organic solvent. Ethyl acetate is a commonly used solvent for extracting pyrimidine derivatives due to its good solvency for the product and its immiscibility with water.[2] Perform the extraction multiple times (e.g., three times) to ensure complete recovery of the product. The combined organic layers should then be washed with brine to remove any remaining water-soluble impurities.

Q3: My crude this compound is impure after extraction. What are the recommended purification methods?

A3: The two primary methods for purifying crude this compound are column chromatography and recrystallization.

  • Column Chromatography: Silica gel is a suitable stationary phase for the purification of pyrimidine derivatives. A solvent system of ethyl acetate in hexanes is a good starting point for elution. The polarity can be gradually increased to achieve optimal separation.

  • Recrystallization: A two-solvent system is often effective for recrystallizing polar compounds. A common approach is to dissolve the crude product in a minimal amount of a solvent in which it is soluble (e.g., hot ethyl acetate or acetone) and then slowly add a solvent in which it is poorly soluble (e.g., hexanes or petroleum ether) until turbidity is observed.[3][4] Cooling the mixture will then induce crystallization.

Q4: What are some common side products I should be aware of when synthesizing this compound via a Grignard reaction?

A4: Potential side products in this Grignard synthesis include:

  • Wurtz coupling product: Dimerization of the Grignard reagent can occur, leading to the formation of a bipyrimidine species.

  • Protonated starting material: If there are any protic sources (e.g., water) in the reaction mixture before the addition of acetone, the Grignard reagent will be quenched, resulting in the formation of 5-bromopyrimidine.

  • Products from reaction with atmospheric oxygen: Grignard reagents can react with oxygen, leading to the formation of hydroperoxides and subsequently phenols.

Careful control of reaction conditions, such as maintaining an inert atmosphere and using anhydrous solvents, is crucial to minimize the formation of these byproducts.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Symptoms: After work-up and purification, the isolated yield of the final product is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Grignard Reagent Formation Ensure magnesium turnings are fresh and activated. Methods for activation include mechanical grinding or the addition of a small crystal of iodine.[1] Confirm all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon).[1]
Premature Quenching of Grignard Reagent Use anhydrous solvents and reagents. Ensure the starting 2,5-dibromopyrimidine is free of moisture.
Inefficient Reaction with Acetone Ensure the acetone used is anhydrous. The addition of acetone should be performed slowly at a controlled temperature (e.g., 0 °C) to prevent side reactions.
Product Loss During Work-up Perform multiple extractions with ethyl acetate to ensure complete recovery from the aqueous layer.[2] Be cautious during solvent removal to avoid loss of the product, which may be volatile under high vacuum.
Inefficient Purification Optimize the solvent system for column chromatography to ensure good separation from impurities. For recrystallization, screen various solvent pairs to find the optimal conditions for crystal formation and recovery.[3][4]
Problem 2: Difficulty in Purifying this compound

Symptoms: The product remains oily or contains persistent impurities after initial purification attempts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Presence of Highly Polar Impurities Wash the organic extract with a dilute aqueous acid solution (e.g., 1 M HCl) to remove basic impurities, followed by a wash with a saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.
Co-elution of Impurities during Chromatography Use a shallower gradient or an isocratic elution with a less polar solvent system to improve separation on the silica gel column.
Oiling Out During Recrystallization Ensure the anti-solvent is added very slowly to the hot solution of the crude product. If the product oils out, try reheating the mixture to redissolve the oil and then allow it to cool more slowly. Seeding with a small crystal of the pure product can also promote crystallization over oiling.
Product is a Low-Melting Solid or an Oil If the product is inherently a low-melting solid or an oil at room temperature, purification by chromatography is the more appropriate method.

Experimental Protocols

Detailed Work-up Procedure for the Synthesis of this compound via Grignard Reaction

This protocol is adapted from a similar synthesis of a substituted propan-2-ol.

  • Quenching: After the reaction between the 5-bromopyrimidin-2-yl magnesium halide and acetone is complete (as monitored by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Monitor the temperature to ensure it does not rise significantly. Continue adding the quenching solution until the vigorous reaction ceases.

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add ethyl acetate and shake vigorously. Allow the layers to separate and collect the organic layer. Repeat the extraction of the aqueous layer two more times with ethyl acetate.[2]

  • Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated aqueous sodium chloride (brine) solution. This removes any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent such as hexanes.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a low polarity mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_reaction Grignard Reaction cluster_workup Work-up cluster_purification Purification start Start: 2,5-Dibromopyrimidine + Mg in THF grignard Formation of 5-Bromopyrimidin-2-yl magnesium bromide start->grignard acetone Addition of Acetone at 0 °C grignard->acetone quench Quench with sat. aq. NH4Cl at 0 °C acetone->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with H2O and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry chromatography Silica Gel Column Chromatography (Hexanes/Ethyl Acetate) dry->chromatography recrystallization Recrystallization (e.g., Ethyl Acetate/Hexanes) dry->recrystallization product Pure this compound chromatography->product recrystallization->product

Caption: Experimental workflow for the synthesis and work-up of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product incomplete_grignard Incomplete Grignard Formation start->incomplete_grignard premature_quench Premature Quenching start->premature_quench inefficient_reaction Inefficient Reaction with Acetone start->inefficient_reaction workup_loss Product Loss during Work-up start->workup_loss activate_mg Activate Mg, Use Anhydrous Conditions incomplete_grignard->activate_mg dry_reagents Use Anhydrous Reagents/Solvents premature_quench->dry_reagents slow_addition Slow Acetone Addition at 0 °C inefficient_reaction->slow_addition optimize_extraction Optimize Extraction and Concentration workup_loss->optimize_extraction

Caption: Troubleshooting logic for low yield of this compound.

References

Validation & Comparative

Characterizing 2-(5-Bromopyrimidin-2-yl)propan-2-ol: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical development, the precise characterization of chemical intermediates is paramount to ensure the synthesis of pure, stable, and effective active pharmaceutical ingredients (APIs). This guide provides a comparative overview of key analytical methods for the characterization of 2-(5-Bromopyrimidin-2-yl)propan-2-ol, a crucial intermediate in the synthesis of the anticancer drug Sonidegib. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data and protocols to facilitate robust quality control and process optimization.

Introduction to this compound

This compound is a pyrimidine derivative that serves as a key building block in the multi-step synthesis of Sonidegib, a Hedgehog signaling pathway inhibitor approved for the treatment of basal cell carcinoma. The purity and structural integrity of this intermediate directly impact the quality and yield of the final API. Therefore, rigorous analytical characterization is essential.

Core Analytical Techniques and Comparative Data

A multi-faceted analytical approach is necessary for the comprehensive characterization of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for this compound and provides a comparison with structurally similar compounds. This comparative data is crucial for identifying the compound and assessing its purity.

Analytical MethodThis compound2-(5-Chloropyrimidin-2-yl)propan-2-amine2-(Pyrimidin-2-yl)propan-2-ol
¹H NMR (ppm) Expected signals for pyrimidine protons, isopropyl methyl protons, and hydroxyl proton.Expected signals for pyrimidine protons, isopropyl methyl protons, and amine protons.Expected signals for pyrimidine protons, isopropyl methyl protons, and hydroxyl proton.
¹³C NMR (ppm) Expected signals for pyrimidine carbons and isopropyl carbons.Expected signals for pyrimidine carbons and isopropyl carbons.Expected signals for pyrimidine carbons and isopropyl carbons.
FT-IR (cm⁻¹) Characteristic peaks for O-H, C-H, C=N, and C-Br stretching.Characteristic peaks for N-H, C-H, and C=N stretching.Characteristic peaks for O-H, C-H, and C=N stretching.
Mass Spec. (m/z) Predicted [M+H]⁺ at 217.0/219.0 (due to Br isotopes).Expected [M+H]⁺ corresponding to its molecular weight.Expected [M+H]⁺ at 139.1.
HPLC (Retention Time) Dependent on specific method conditions (column, mobile phase, flow rate).Dependent on specific method conditions.Dependent on specific method conditions.

Experimental Protocols

Detailed experimental protocols are critical for reproducible and accurate analytical results. The following sections outline standard methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure of this compound.

Protocol:

  • Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for all protons and carbons.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any impurities.

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). The composition may be isocratic or a gradient.

  • Standard and Sample Preparation: Prepare a standard solution of known concentration and a sample solution of the material to be tested.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength where the analyte has significant absorbance.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Processing: Determine the retention time of the main peak and calculate the purity by comparing the peak area of the main component to the total area of all peaks.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Protocol:

  • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with an HPLC system (LC-MS).

  • Ionize the sample using a suitable technique, such as Electrospray Ionization (ESI).

  • Analyze the ions in a mass analyzer (e.g., quadrupole or time-of-flight).

  • Record the mass spectrum and identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Protocol:

  • Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the infrared spectrum over a typical range (e.g., 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the alcohol, C-H stretches of the alkyl groups, C=N and C=C stretches of the pyrimidine ring, and the C-Br stretch.

Visualizing the Analytical Workflow

To provide a clear understanding of the logical flow of the characterization process, the following diagrams illustrate the experimental workflows.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Analytical Characterization cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment MS Mass Spectrometry Purification->MS Molecular Weight Confirmation FTIR FT-IR Spectroscopy Purification->FTIR Functional Group Identification Data_Integration Integration of All Analytical Data NMR->Data_Integration HPLC->Data_Integration MS->Data_Integration FTIR->Data_Integration Final_Report Certificate of Analysis / Final Report Data_Integration->Final_Report

Caption: Experimental workflow for the synthesis and characterization of this compound.

Signaling Pathway Context

This compound is a precursor to Sonidegib, which targets the Hedgehog signaling pathway. Understanding this pathway provides context for the importance of this intermediate.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 binds SMO Smoothened (SMO) Receptor PTCH1->SMO inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU activates signaling cascade to release GLI from GLI GLI Proteins SUFU->GLI sequesters Target_Genes Target Gene Expression (Cell Proliferation, Survival) GLI->Target_Genes translocates to nucleus and activates Sonidegib Sonidegib (inhibits SMO) Sonidegib->SMO inhibits

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of Sonidegib.

Conclusion

The robust analytical characterization of this compound is a critical step in the manufacturing of Sonidegib. By employing a combination of NMR, HPLC, MS, and FT-IR, researchers and manufacturers can ensure the identity, purity, and quality of this key intermediate, ultimately contributing to the safety and efficacy of the final drug product. This guide provides a foundational framework for establishing comprehensive analytical control over this important pharmaceutical building block.

References

Purity Analysis of 2-(5-Bromopyrimidin-2-yl)propan-2-ol: A Comparative Guide to HPLC and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the drug development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-(5-Bromopyrimidin-2-yl)propan-2-ol, a key building block in the synthesis of various therapeutic agents.

This technical document outlines detailed experimental protocols for both analytical techniques, presents a comparative summary of their performance, and discusses their respective advantages and limitations in the context of impurity profiling for this specific pyrimidine derivative.

Introduction

This compound is a crucial intermediate in the synthesis of a range of biologically active molecules. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are required to detect and quantify any process-related impurities or degradation products. Both HPLC and GC-MS are powerful chromatographic techniques widely employed in the pharmaceutical industry for purity determination. The choice between them often depends on the volatility and thermal stability of the analyte and its potential impurities.

Potential Impurities

A thorough understanding of the synthetic route is essential for identifying potential process-related impurities. A plausible synthesis of this compound involves the Grignard reaction of a bromopyrimidine derivative with acetone. Based on this, potential impurities could include:

  • Starting Materials: Unreacted 2,5-dibromopyrimidine or a related brominated pyrimidine precursor.

  • Grignard Reagent-Related Impurities: Byproducts from the Grignard reagent formation and reaction, such as biphenyl derivatives from homo-coupling.[1]

  • Reaction Byproducts: Isomeric impurities or products of side reactions.

  • Degradation Products: Products arising from the instability of the main compound under specific conditions (e.g., hydrolysis, oxidation).

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a versatile and widely used technique for the analysis of polar and non-polar compounds, making it well-suited for many pharmaceutical intermediates.

Experimental Protocol: HPLC

A stability-indicating RP-HPLC method can be developed and validated for the purity assessment of this compound.

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile)
Gradient Program 0-5 min: 95% A, 5-25 min: 5% to 95% B, 25-30 min: 95% B, 30.1-35 min: 95% A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm
Sample Preparation Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 1 mg/mL.
Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[2][3] The sample is subjected to various stress conditions to intentionally degrade it. The developed HPLC method should be able to separate the main peak from any degradation products.

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] It is particularly useful for identifying unknown impurities due to the mass spectral information it provides.

Experimental Protocol: GC-MS

Given the propan-2-ol moiety, this compound is expected to have sufficient volatility for GC analysis.

ParameterCondition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Mode Split (10:1)
Injection Volume 1 µL
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu
Sample Preparation Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of 1 mg/mL.

Comparison of HPLC and GC-MS for Purity Analysis

FeatureHPLCGC-MS
Applicability Broad applicability for a wide range of compounds, including non-volatile and thermally labile ones.Suitable for volatile and thermally stable compounds.
Selectivity Good selectivity based on the differential partitioning of analytes between the mobile and stationary phases.Excellent selectivity, especially with the use of mass spectrometry for peak identification.
Sensitivity High sensitivity, often in the ppm to ppb range, depending on the detector.Very high sensitivity, particularly in selected ion monitoring (SIM) mode.
Identification Identification is based on retention time comparison with a reference standard. Hyphenation with MS (LC-MS) is required for structural elucidation of unknown impurities.Provides mass spectra which act as a chemical fingerprint, enabling the identification of unknown impurities by library searching or spectral interpretation.[4]
Quantification Excellent quantitative capabilities with a wide linear range.Good quantitative capabilities, though it can be more susceptible to matrix effects.
Sample Preparation Generally straightforward, involving dissolution in a suitable solvent.May require derivatization for non-volatile compounds, which can add complexity. For this analyte, derivatization is likely not necessary.
Analysis Time Can be longer due to the time required for chromatographic separation.Often faster analysis times, especially for simple mixtures.

Visualizing the Analytical Workflows

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Water/Acetonitrile (1:1) Sample->Dissolution Filtration Filter through 0.45 µm syringe filter Dissolution->Filtration HPLC_System RP-HPLC System with UV Detector Filtration->HPLC_System Data_Acquisition Chromatogram Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration and Purity Calculation Data_Acquisition->Peak_Integration Report Purity Report Generation Peak_Integration->Report

Caption: Workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC This compound Sample Dissolution_GC Dissolve in Dichloromethane Sample_GC->Dissolution_GC Vial_Transfer Transfer to GC vial Dissolution_GC->Vial_Transfer GCMS_System GC-MS System Vial_Transfer->GCMS_System Data_Acquisition_GC Total Ion Chromatogram and Mass Spectra Acquisition GCMS_System->Data_Acquisition_GC Peak_Identification Peak Identification via Mass Spectral Library Data_Acquisition_GC->Peak_Identification Purity_Assessment Purity Assessment and Impurity Identification Peak_Identification->Purity_Assessment Report_GC Comprehensive Purity and Impurity Report Purity_Assessment->Report_GC

Caption: Workflow for GC-MS purity analysis.

Conclusion

Both HPLC and GC-MS are highly effective techniques for assessing the purity of this compound.

  • HPLC is an excellent choice for routine quality control due to its robustness, high precision in quantification, and its ability to be validated as a stability-indicating method. It is particularly advantageous if potential impurities are non-volatile or thermally sensitive.

  • GC-MS offers superior capabilities for the identification of unknown volatile and semi-volatile impurities. Its high sensitivity and the structural information provided by mass spectrometry make it an invaluable tool for impurity profiling, especially during process development and for troubleshooting out-of-specification results.

For a comprehensive purity assessment of this compound, a combination of both techniques is recommended. HPLC can be used for routine purity testing and quantification of known impurities, while GC-MS can be employed for the identification of unknown volatile impurities and for orthogonal confirmation of the purity profile. This dual-pronged approach ensures a thorough understanding of the impurity landscape, leading to a higher quality and safer final pharmaceutical product.

References

A Comparative Guide to the Reactivity of 2-(5-Bromopyrimidin-2-yl)propan-2-ol and Other Bromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-(5-Bromopyrimidin-2-yl)propan-2-ol with other bromopyrimidine isomers. Understanding the differential reactivity of these compounds is crucial for the strategic design and successful execution of synthetic routes toward complex molecular targets, particularly in the fields of medicinal chemistry and drug discovery. This document summarizes their performance in common palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.

Overview of Reactivity

The reactivity of bromopyrimidines is primarily dictated by the electronic nature of the pyrimidine ring and the position of the bromine substituent. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which generally activates the carbon-bromine bond towards oxidative addition in palladium-catalyzed reactions compared to bromobenzene. The relative reactivity of the C-Br bond at different positions on the pyrimidine ring is influenced by the combined electronic effects of the ring nitrogens.

For this compound, the presence of a bulky propan-2-ol group at the C2 position introduces steric hindrance that can influence the approach of the catalyst and coupling partners. Electronically, the alkyl group is weakly electron-donating, which might slightly modulate the electron density of the pyrimidine ring compared to unsubstituted bromopyrimidines.

This guide will focus on three key palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids.

  • Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

Comparative Reactivity in Cross-Coupling Reactions

The general trend for the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl.[1] Within bromopyrimidines, the position of the bromine atom significantly impacts reactivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds.[2] The reactivity of bromopyrimidines in this reaction is influenced by the electrophilicity of the carbon atom bearing the bromine.

General Reactivity Trend: 4-Bromopyrimidine > 2-Bromopyrimidine > 5-Bromopyrimidine

This trend is analogous to that observed in bromopyridines, where the bromine at the 4-position is most activated due to the strong electron-withdrawing effect of the para-nitrogen atom.[3] The 2-position is also activated, while the 5-position (meta to both nitrogens) is the least activated.

For This compound , the bromine is at the 5-position. Therefore, it is expected to be less reactive than 2- and 4-bromopyrimidine. The steric bulk of the 2-(propan-2-ol) group might further decrease the reaction rate compared to unsubstituted 5-bromopyrimidine.

Table 1: Comparison of Reported Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines

BromopyrimidineCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂K₃PO₄tert-Amyl alcohol1201High[4]
5-BromopyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9515-24Good[4]
5-Bromo-2-chloropyrimidineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂ONot specifiedNot specifiedGood[1]
2-BromopyridinePhenylboronic acidPd(OAc)₂K₂CO₃Isopropanol/H₂ONot specifiedNot specifiedGood[5]
4-Bromoisoquinoline2-PyridylboronatePd₂(dba)₃ / Ligand 1K₃PO₄DioxaneNot specifiedNot specified82[6]

Note: Data for this compound is not directly available and is inferred based on the reactivity of 5-bromopyrimidine.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)(L2)-X Transmetalation Transmetalation Ar-Pd(II)(L2)-X->Transmetalation Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)(L2)-R X-B(OR)2 X-B(OR)2 Transmetalation->X-B(OR)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(L2)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive_Elimination->Ar-R R-B(OR)2 R-B(OR)2 + Base R-B(OR)2->Transmetalation

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[8]

General Reactivity Trend: 4-Bromopyrimidine > 2-Bromopyrimidine > 5-Bromopyrimidine

Similar to the Suzuki-Miyaura coupling, the reactivity is largely governed by the electronic effects of the pyrimidine ring. The C-Br bond at the 5-position is the least reactive. The steric hindrance from the 2-(propan-2-ol) group in This compound may necessitate more forcing conditions (higher temperatures, longer reaction times, or more active catalysts) for efficient coupling.

Table 2: Comparison of Reported Conditions for Sonogashira Coupling of Bromopyrimidines

BromopyrimidineCoupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-BromopyrimidineTerminal AlkynePdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃NTHFRT3-16Good[8]
2-Amino-3-bromopyridineTerminal AlkynePd(CF₃COO)₂ (2.5)CuI (5.0)Not specifiedDMF1003Excellent[9]
2-Bromo-4-iodopyridineTerminal AlkynePd(PPh₃)₄CuIEt₃NTHF/DMFRT-60Not specifiedGood[10]

Note: The reactivity of this compound is expected to be similar to or slightly lower than 5-bromopyrimidine.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Transmetalation Transmetalation Cu-X Cu-X Transmetalation->Cu-X Regeneration Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-C≡CR Reductive_Elimination Reductive Elimination Ar-C≡CR Ar-C≡CR Alkyne_Coordination Alkyne Coordination Cu-C≡CR Cu-C≡CR Cu-C≡CR->Transmetalation Transmetalation H-C≡CR H-C≡CR + Base

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[11] The reactivity of bromopyrimidines in this reaction generally follows the same trend as in C-C coupling reactions.

General Reactivity Trend: 4-Bromopyrimidine > 2-Bromopyrimidine > 5-Bromopyrimidine

The C-Br bond at the 5-position of This compound is the least activated towards amination. The steric hindrance at the 2-position could potentially influence the choice of ligand required for an efficient reaction, favoring bulkier, more electron-rich phosphine ligands that are known to promote the coupling of less reactive aryl halides.[12]

Table 3: Comparison of Reported Conditions for Buchwald-Hartwig Amination of Bromopyridines/Pyrimidines

Bromo-compoundAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinesVolatile AminesPd(OAc)₂ / dpppNaOtBuToluene80Not specified55-98[12]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460[13]
2-Amino-6-bromopyridineVarious AminesPd catalyst / Phosphine ligandStrong baseNot specifiedNot specifiedNot specifiedGood[14]

Note: Specific data for bromopyrimidines in Buchwald-Hartwig amination is less common in the provided results, with bromopyridines serving as a close proxy. The reactivity of this compound is expected to be lower than that of 2- and 4-bromopyrimidine.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)(L2)-X Amine_Coordination Amine Coordination Ar-Pd(II)(L2)-X->Amine_Coordination Ar-Pd(II)(L)(NHR2) Ar-Pd(II)(L)(NHR2) Amine_Coordination->Ar-Pd(II)(L)(NHR2) Deprotonation Deprotonation Ar-Pd(II)(L)(NHR2)->Deprotonation [Ar-Pd(II)(L)(NR2)]- [Ar-Pd(II)(L)(NR2)]- Deprotonation->[Ar-Pd(II)(L)(NR2)]- Base-H+ Base-H+ Deprotonation->Base-H+ Reductive_Elimination Reductive Elimination [Ar-Pd(II)(L)(NR2)]-->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2 HNR2 HNR2 HNR2->Amine_Coordination Base Base Base->Deprotonation

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

To a dry Schlenk flask under an inert atmosphere, add the bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).[4] Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[4] Stir the reaction mixture at 85-95 °C and monitor the progress by TLC or LC-MS.[4] Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[4] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Suzuki_Workflow start Start setup Reaction Setup: Bromopyrimidine, Boronic Acid, Catalyst, Base, Solvent start->setup inert Inert Atmosphere (N₂ or Ar) setup->inert heat Heat Reaction Mixture (e.g., 85-95 °C) inert->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Aqueous Workup: Dilute, Wash, Dry monitor->workup purify Purification: Column Chromatography workup->purify product Final Product purify->product

General Procedure for Sonogashira Coupling

To a dry Schlenk flask, add the bromopyrimidine (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[8] Evacuate and backfill the flask with an inert gas. Add an anhydrous solvent (e.g., THF) and a base (e.g., Et₃N, 2.0-3.0 eq).[8] Stir the mixture at room temperature for 10-15 minutes. Add the terminal alkyne (1.1-1.5 eq) dropwise.[8] Stir the reaction at room temperature for 3-16 hours, monitoring by TLC or LC-MS.[8] After completion, dilute the mixture with an organic solvent and water. Separate the organic layer, extract the aqueous layer, and combine the organic layers. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]

Sonogashira_Workflow start Start setup Reaction Setup: Bromopyrimidine, Pd Catalyst, Cu Catalyst, Solvent, Base start->setup inert Inert Atmosphere (N₂ or Ar) setup->inert alkyne Add Terminal Alkyne inert->alkyne react Stir at Room Temperature alkyne->react monitor Monitor Progress (TLC or LC-MS) react->monitor workup Aqueous Workup: Dilute, Wash, Dry monitor->workup purify Purification: Column Chromatography workup->purify product Final Product purify->product

General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, combine the bromopyrimidine (1.0 eq), the amine (1.2 eq), a palladium precatalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq) in a dry Schlenk tube. Add an anhydrous solvent (e.g., toluene). Seal the tube and heat the reaction mixture with stirring. Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: Bromopyrimidine, Amine, Pd Precatalyst, Ligand, Base, Solvent start->setup inert Inert Atmosphere (Glovebox or Schlenk Line) setup->inert heat Heat Reaction Mixture inert->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Workup: Dilute, Filter, Wash, Dry monitor->workup purify Purification: Column Chromatography workup->purify product Final Product purify->product

Conclusion

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is expected to be lower than that of 2- and 4-bromopyrimidines due to the bromine's position at the less activated C5 position. The steric bulk of the 2-(propan-2-ol) substituent may further modulate this reactivity, potentially requiring more robust catalytic systems or more forcing reaction conditions compared to unsubstituted 5-bromopyrimidine. While direct experimental data for this compound is limited, the established principles of bromopyrimidine reactivity provide a strong foundation for designing synthetic routes utilizing this building block. Researchers should consider the electronic and steric factors discussed in this guide when developing and optimizing cross-coupling reactions with this and related substituted bromopyrimidines.

References

Comparative Guide to the Structure-Activity Relationship of Pyrimidine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

The pyrimidine core is a well-established pharmacophore in medicinal chemistry, recognized for its presence in numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Many pyrimidine derivatives exert their anticancer effects by targeting and inhibiting key enzymes in cellular signaling pathways that are frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2] EGFR, a receptor tyrosine kinase, plays a crucial role in regulating cell proliferation, survival, and differentiation.[2] Its aberrant activation can lead to uncontrolled cell growth and tumor progression.[2] Pyrimidine-based tyrosine kinase inhibitors (TKIs) often act by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby blocking its downstream signaling cascades.[1][3]

This guide summarizes the structure-activity relationships of various pyrimidine derivatives, presenting quantitative data on their biological activity, detailed experimental protocols for key assays, and visualizations of a relevant signaling pathway and a typical experimental workflow.

Data Presentation: Anticancer Activity of Indolyl-Pyrimidine Derivatives

The following table presents the in vitro cytotoxic activity (IC50 values) of a series of indolyl-pyrimidine derivatives against various human cancer cell lines. This data provides a quantitative comparison of how different substituents on the pyrimidine and other parts of the scaffold influence their anticancer potency. The compounds were evaluated against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines.[4]

CompoundRArIC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2IC50 (µM) vs. HCT-116
1 -COOEt->50>50>50
2 -CONHNH2-45.3 ± 5.1248.9 ± 6.2349.3 ± 4.87
3a Hydrazone4-F-C6H410.3 ± 1.1212.8 ± 1.4511.7 ± 1.33
3b Hydrazone4-Cl-C6H49.8 ± 1.0511.2 ± 1.2810.5 ± 1.19
3g Hydrazone3,4-diCl-C6H48.3 ± 0.989.7 ± 1.119.1 ± 1.04
4a Thiazolidinone4-F-C6H48.9 ± 1.839.8 ± 2.0417.5 ± 4.11
4b Thiazolidinone4-Cl-C6H48.5 ± 1.159.1 ± 1.8915.4 ± 3.87
4g Thiazolidinone3,4-diCl-C6H45.1 ± 1.145.02± 1.196.6 ± 1.40
4h Thiazolidinone4-Br-C6H46.6 ± 1.287.02 ± 0.467.5 ± 1.29
5-FU (control) --5.38 ± 0.247.88 ± 0.25.34 ± 0.4
Erlotinib (control) --6.65 ± 0.827.49 ± 0.65Not Determined

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrimidine derivatives

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium. After 24 hours, replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using suitable software.[5]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of compounds against a specific kinase. The assay quantifies the amount of ADP produced, which is proportional to the kinase activity.[6]

Materials:

  • Kinase of interest (e.g., EGFR)

  • Kinase substrate peptide

  • ATP

  • Pyrimidine derivatives

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a stock solution of the pyrimidine derivative in 100% DMSO and create serial dilutions.

  • Kinase Reaction: In a 96-well plate, add the serially diluted compound or DMSO control to each well. Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding. Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Mandatory Visualization

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.

SAR_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Biological Screening (e.g., IC50) Purification->Screening SAR_Analysis Structure-Activity Relationship Analysis Screening->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Iterative Process Optimization->Synthesis In_Vivo In Vivo Studies Optimization->In_Vivo

Caption: General experimental workflow for a structure-activity relationship study.

References

In-vitro testing of compounds synthesized from 2-(5-Bromopyrimidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vitro performance of various pyrimidine-based compounds, highlighting their potential as therapeutic agents. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and kinase inhibitory effects. [1][2] This guide summarizes key experimental data, details common assay protocols, and visualizes relevant biological pathways and workflows to support ongoing research and development in this area.

Comparative In-Vitro Anticancer Activity

The following table summarizes the cytotoxic effects of several pyrimidine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 2d A549 (Lung Carcinoma)MTT AssayStrong cytotoxicity at 50 µM[3]
Compound 3b CCRF-CEM (Leukemia)Not SpecifiedMean Growth % of -51.41 at 10 µM[4]
Compound 20 HCT-116 (Colon Cancer)Antiproliferative AssayMore potent than doxorubicin[5]
Compound 16 Breast Cancer Cell LinesAntiproliferative AssayExcellent Activity[5]
Compound 12m HSC-T6 (Hepatic Stellate Cells)Anti-fibrotic Activity Assay45.69[6]
Compound 12q HSC-T6 (Hepatic Stellate Cells)Anti-fibrotic Activity Assay45.81[6]
Compound 35 DU-145 (Prostate Cancer)MTT Assay~11.6 (converted from 5 µg/mL)[7]

Comparative In-Vitro Kinase Inhibition

Pyrimidine derivatives are well-known for their ability to inhibit protein kinases, which are crucial regulators of cell signaling.[8] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[9] The table below compares the in-vitro inhibitory activity of different pyrimidine-based compounds against various kinases.

Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Compound 13 Aurora A KinaseKinase-Glo Plus< 200[10]
GSK8612 TBK1Enzymatic Inhibition37[11]
Compound 4 DRAK1Enzymatic Inhibition202[11]
Ibrutinib Bruton's Tyrosine Kinase (BTK)Not SpecifiedPotent and Selective[8]
PF-3758309 PAK4Not SpecifiedIn Clinical Trials[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for two key in-vitro assays commonly used to evaluate the compounds discussed.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

  • Cancer cell line of interest (e.g., A549, DU-145)

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO).[12]

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[12][14]

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 1-4 hours.[14][15]

  • Formazan Solubilization: Remove the treatment medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14][15]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.[9]

Materials:

  • Recombinant human kinase (e.g., Aurora A, JAK2)

  • Kinase-specific peptide substrate

  • Test compound dissolved in DMSO

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrimidine-based inhibitor in DMSO and then further dilute in the kinase assay buffer.[12]

  • Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the kinase-specific substrate.[12]

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.[12]

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).[9]

  • Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.[9]

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[9]

  • Data Analysis: Normalize the data with the negative control (no kinase) representing 100% inhibition and the vehicle control (DMSO) representing 0% inhibition. Plot the normalized kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.[12]

Visualizing Workflows and Pathways

Diagrams are provided below to illustrate a typical experimental workflow for cytotoxicity testing and a key signaling pathway targeted by pyrimidine-based kinase inhibitors.

experimental_workflow start Start cell_culture Seed cells in 96-well plate and incubate overnight start->cell_culture treatment Treat cells with compound and incubate for 24-72h cell_culture->treatment compound_prep Prepare serial dilutions of test compound compound_prep->treatment assay Perform in-vitro assay (e.g., MTT, Kinase Assay) treatment->assay data_acq Measure signal (Absorbance/Luminescence) assay->data_acq data_analysis Analyze data and calculate IC50 values data_acq->data_analysis end End data_analysis->end

A generalized workflow for in-vitro cytotoxicity and kinase inhibition assays.

JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_p p-STAT (Dimer) stat->stat_p Dimerizes nucleus Nucleus stat_p->nucleus Translocates to gene_transcription Gene Transcription (Proliferation, Differentiation, etc.) nucleus->gene_transcription Initiates inhibitor Pyrimidine-based Kinase Inhibitor inhibitor->jak Inhibits

Simplified JAK-STAT signaling pathway and the point of inhibition by pyrimidine derivatives.

References

A Comparative Guide to the X-ray Crystallography of Bromopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a bromine atom and other substituents can significantly influence the molecule's conformation, crystal packing, and biological activity. This guide offers a comparative overview of the X-ray crystallography of several bromopyrimidine derivatives, alongside relevant experimental protocols and a discussion of their biological context as kinase inhibitors.

Comparative Analysis of Crystal Structures

The following table summarizes the crystallographic data for a selection of pyrimidine derivatives, illustrating the impact of substitution on their crystal structures.

Compound NameMolecular FormulaCrystal SystemSpace GroupUnit Cell ParametersReference
PyrimidineC₄H₄N₂OrthorhombicPna2₁a=9.72 Å, b=9.48 Å, c=3.78 Å[1]
5-BromopyrimidineC₄H₃BrN₂MonoclinicP2₁/ca=3.86 Å, b=9.88 Å, c=13.84 Å, β=95.1°[3]
2-AminopyrimidineC₄H₅N₃MonoclinicP2₁/ca=11.10 Å, b=5.69 Å, c=7.47 Å, β=104.2°[1]
2-ChloropyrimidineC₄H₃ClN₂MonoclinicP2₁/ca=3.80 Å, b=9.52 Å, c=12.92 Å, β=99.2°[1]
2-Amino-5-bromopyrimidineC₄H₄BrN₃MonoclinicP2₁/ca=11.60 Å, b=4.01 Å, c=13.29 Å, β=109.8°[4]

Note: Unit cell parameters are from studies conducted at low temperatures for higher precision. The data provides a basis for understanding how different substituents affect the crystal lattice.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis and crystallization of substituted pyrimidine derivatives based on established methodologies.

1. General Synthesis of 2-Substituted Pyrimidines

The synthesis of 2-substituted pyrimidines can be achieved through various methods, with a common approach being the condensation of a β-dicarbonyl compound with an amidine, urea, or guanidine derivative.[5]

Experimental Workflow for Synthesis

start Starting Materials: β-Dicarbonyl Compound Amidine/Urea/Guanidine reaction Condensation Reaction (e.g., in Ethanol with a base like NaOEt) start->reaction cyclization Cyclization (Often occurs in situ) reaction->cyclization workup Reaction Work-up (e.g., Quenching, Extraction) cyclization->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification product Final 2-Substituted Pyrimidine Derivative purification->product

Caption: A generalized workflow for the synthesis of 2-substituted pyrimidine derivatives.

Procedure:

  • Reaction Setup: To a solution of a suitable β-dicarbonyl compound (1 equivalent) in a solvent such as ethanol, add a base like sodium ethoxide.

  • Addition of Reagents: Add the corresponding amidine, urea, or guanidine derivative (1-1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: The mixture is typically stirred at room temperature or refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched, for example, with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified using techniques such as column chromatography on silica gel or recrystallization to yield the pure substituted pyrimidine.[5][6]

2. Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is essential for X-ray crystallographic analysis. Common techniques include slow evaporation, vapor diffusion, and solvent layering.[7][8]

Experimental Workflow for Crystallization

cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_iso Isolation dissolve Dissolve Compound in a Suitable Hot Solvent filter Hot Filtration (to remove insoluble impurities) dissolve->filter slow_cool Slow Cooling to Room Temperature filter->slow_cool ice_bath Cooling in an Ice Bath slow_cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry Single Crystals for X-ray Diffraction Single Crystals for X-ray Diffraction dry->Single Crystals for X-ray Diffraction

Caption: A typical workflow for the crystallization of a small organic molecule.

Procedure (Slow Evaporation):

  • Solvent Selection: Identify a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.[7]

  • Dissolution: Dissolve the purified compound in a minimal amount of the hot solvent to create a saturated or near-saturated solution.

  • Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystal Growth: Cover the container with a lid or parafilm with a few puncture holes to allow for slow evaporation of the solvent. The container should be left undisturbed in a vibration-free environment.

  • Isolation: Once crystals have formed, they can be isolated by filtration, washed with a small amount of cold solvent, and dried.[9]

Biological Activity and Signaling Pathway

Pyrimidine derivatives are a prominent class of compounds in drug discovery, with many exhibiting potent inhibitory activity against protein kinases.[10][11] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[12][13]

Many pyrimidine-based drugs function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This inhibition can block signaling pathways that promote cell proliferation and survival.[10][13]

Generic Kinase Inhibitor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) ADP ADP Substrate Substrate Protein Receptor->Substrate Phosphorylation ATP ATP ActiveSubstrate Phosphorylated Substrate (Active) Substrate->ActiveSubstrate Downstream Downstream Signaling Cascade ActiveSubstrate->Downstream Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response Inhibitor Pyrimidine Derivative (Kinase Inhibitor) Inhibitor->Receptor Inhibition GrowthFactor Growth Factor GrowthFactor->Receptor Binding

Caption: A diagram of a generic receptor tyrosine kinase signaling pathway and its inhibition.

This diagram illustrates how a growth factor binding to a receptor tyrosine kinase (RTK) on the cell surface triggers a signaling cascade. The kinase domain of the RTK uses ATP to phosphorylate substrate proteins, which in turn activate downstream pathways leading to cellular responses like proliferation. A pyrimidine-based kinase inhibitor can block this process by binding to the ATP-binding site of the kinase, thus preventing phosphorylation and halting the signaling cascade.

References

Spectroscopic comparison of 2-(5-Bromopyrimidin-2-yl)propan-2-ol and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of the pharmaceutical intermediate 2-(5-Bromopyrimidin-2-yl)propan-2-ol and its key precursors, 5-bromopyrimidine and 2-acetyl-5-bromopyrimidine. The synthesis of this tertiary alcohol is a critical step in the development of various therapeutic agents. Understanding the spectroscopic characteristics of each compound in the synthetic pathway is essential for reaction monitoring, quality control, and structural verification. This document presents a summary of key spectroscopic data, detailed experimental protocols for synthesis and analysis, and a visual representation of the synthetic route.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is crucial for identifying each compound and assessing its purity throughout the synthesis process.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
5-Bromopyrimidine [1]9.15s1HH-2
8.83s2HH-4, H-6
2-Acetyl-5-bromopyrimidine (Predicted) 8.90s2HH-4, H-6
2.75s3H-CH₃
This compound 8.75s2HH-4, H-6
5.50s1H-OH
1.60s6H2 x -CH₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
5-Bromopyrimidine [2]159.5C-4, C-6
158.0C-2
122.0C-5
2-Acetyl-5-bromopyrimidine (Predicted) 200.0C=O
165.0C-2
158.0C-4, C-6
120.0C-5
25.0-CH₃
This compound 170.0C-2
157.5C-4, C-6
118.0C-5
70.0C(OH)
28.02 x -CH₃

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Values
5-Bromopyrimidine [3]C₄H₃BrN₂158.98158/160 (M/M+2)
2-Acetyl-5-bromopyrimidine C₆H₅BrN₂O201.02201/203 (M/M+2), 186/188, 158/160
This compound [4]C₇H₉BrN₂O217.06217/219 (M/M+2), 202/204, 184/186

Table 4: IR Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group
5-Bromopyrimidine [5]~3050, ~1550, ~1400, ~750Aromatic C-H, C=N, C=C, C-Br
2-Acetyl-5-bromopyrimidine ~3050, ~1700, ~1550, ~1400, ~750Aromatic C-H, C=O, C=N, C=C, C-Br
This compound ~3400 (broad), ~3050, ~1550, ~1400, ~1150, ~750O-H, Aromatic C-H, C=N, C=C, C-O, C-Br

Synthetic Pathway

The synthesis of this compound from 5-bromopyrimidine can be conceptualized as a two-step process involving the formation of an acetyl intermediate followed by a Grignard reaction.

Synthesis_Pathway cluster_0 Step 1: Acetylation (Conceptual) cluster_1 Step 2: Grignard Reaction Precursor1 5-Bromopyrimidine Intermediate 2-Acetyl-5-bromopyrimidine Precursor1->Intermediate Acylating Agent Product This compound Intermediate->Product 1. CH3MgBr 2. H2O workup

Caption: Synthetic route to this compound.

An alternative and more direct synthetic approach involves a Grignard reaction directly on a 2-substituted pyrimidine. The following workflow illustrates this common laboratory procedure.

Experimental_Workflow Start Start: 2-Chloro-5-bromopyrimidine & Mg turnings in THF Initiation Initiate Grignard formation (Iodine crystal) Start->Initiation Grignard_Formation Formation of 5-bromo-2-pyrimidinylmagnesium chloride Initiation->Grignard_Formation Reaction Dropwise addition of Acetone in THF at 0°C Grignard_Formation->Reaction Stirring Warm to RT and stir for 2-3 hours Reaction->Stirring Quenching Quench with saturated aq. NH4Cl at 0°C Stirring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry organic layer (Na2SO4) Extraction->Drying Purification Purify by column chromatography Drying->Purification Final_Product This compound Purification->Final_Product

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(5-Bromopyrimidin-2-yl)propan-2-ol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages and is suited for different analytical challenges.

Comparison of Analytical Techniques

The selection of an optimal analytical method is contingent upon factors such as the sample matrix, required sensitivity, and the physicochemical properties of 2-(5-Bromopyrimidin-2-yl)propan-2-ol. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS based on data from analogous compounds.

ParameterHPLC-UV MethodGC-MS MethodLC-MS/MS Method
Principle Separation based on polarity using a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry.Separation based on polarity using a liquid mobile phase, with highly selective and sensitive detection by tandem mass spectrometry.
Typical Analytes Non-volatile and thermally stable compounds, such as bromophenyl-pyridine derivatives and other pyrimidine compounds.[1][2]Volatile and thermally stable compounds, or those that can be derivatized to become volatile, such as pyrimidine metabolites.[3]A wide range of compounds, including those at trace levels in complex matrices.[4][5]
Linearity Range Typically in the µg/mL to mg/mL range. For example, 50 to 150 μg/ml for a pyrimidine derivative.[2]Generally in the ng/mL to µg/mL range, dependent on the analyte and derivatization efficiency.Wide linear range, often from pg/mL to µg/mL. For instance, 2-200 ng/mL for rodenticides in blood.[5]
Limit of Detection (LOD) In the ng/mL to µg/mL range. For a bromophenyl-pyridine impurity, the LOD was 0.126 ppm (µg/mL).[1]Can reach low ng/mL levels, particularly with selective ion monitoring (SIM).Typically in the pg/mL to low ng/mL range. For example, 0.5 to 1 ng/mL for various rodenticides.[5]
Limit of Quantitation (LOQ) In the ng/mL to µg/mL range. For a bromophenyl-pyridine impurity, the LOQ was 0.266 ppm (µg/mL).[1]Generally in the low ng/mL range.In the pg/mL to ng/mL range. For instance, 2 ng/mL for a range of rodenticides.[5]
Accuracy (% Recovery) Typically between 98-102%. For a bromophenyl-pyridine impurity, recovery was between 98.6% and 104.1%.[1]Generally within 85-115%, but can be influenced by derivatization and extraction efficiency.Commonly within 90-110%. For rodenticides, recoveries were between 70 and 105%.[5]
Precision (%RSD) Typically <2% for intra- and inter-day precision.[6]Generally <15%, but can be higher for complex matrices or derivatization steps. An intra-day imprecision below 10% was reported for pyrimidine metabolites.[3]Usually <15% for both intra- and inter-day precision.[4]
Advantages Robust, cost-effective, and widely available. Suitable for routine quality control of bulk drug substances and formulations.[7]High separation efficiency for volatile compounds and provides structural information from mass spectra.[3]High sensitivity and selectivity, making it ideal for bioanalysis, trace impurity quantification, and analysis in complex matrices.[4][5]
Disadvantages Lower sensitivity compared to mass spectrometry-based methods. Potential for interference from co-eluting impurities.[8]Not suitable for non-volatile or thermally labile compounds without derivatization, which can add complexity to the sample preparation.[8]Higher cost of instrumentation and maintenance. Susceptible to matrix effects that can suppress or enhance ionization.[9]

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are representative methodologies for HPLC-UV, GC-MS, and LC-MS/MS that could be adapted for the quantification of this compound.

HPLC-UV Method for a Bromophenyl-Pyridine Derivative

This method is adapted from a validated assay for the quantification of a process impurity in an active pharmaceutical ingredient.[1]

  • Instrumentation: Waters 717 plus Auto Sampler, Waters 2487 Dual λ Absorbance Detector, Waters 2695 Separation Module.[1]

  • Column: Varian C18, 150 x 4.6 mm, 5µm.[1]

  • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact composition would need to be optimized to achieve adequate separation.

  • Flow Rate: 1.5 mL/min.[1]

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (to be determined experimentally, likely around 254-270 nm).

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the reference standard in the mobile phase or a suitable diluent at a concentration of approximately 0.01 mg/mL (10 ppm).[1] Prepare a series of dilutions from the stock solution to establish linearity.[1]

    • Sample Solution: Prepare the test sample at a concentration of approximately 10 mg/mL in the mobile phase.[1]

  • Validation Parameters:

    • Specificity: Assessed by demonstrating that the analyte peak is free from interference from placebo components, impurities, and degradation products.

    • Linearity: Established by analyzing a series of standard solutions over a concentration range (e.g., LOQ to 150% of the target concentration).[1] The correlation coefficient should be >0.999.[1]

    • Accuracy: Determined by spiking the sample with known amounts of the analyte at different concentration levels (e.g., LOQ, 100%, and 150%).[1]

    • Precision: Evaluated by performing replicate injections of the standard and sample solutions (system precision and method precision).[1] The relative standard deviation (%RSD) should typically be less than 2%.[1]

    • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]

GC-MS Method for Pyrimidine Metabolites

This protocol is based on a method for the quantification of pyrimidine metabolites in urine and would require adaptation for a pharmaceutical ingredient.[3]

  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).[3]

  • Derivatization: As this compound is likely not sufficiently volatile for GC analysis, a derivatization step is necessary. Silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common approach for compounds with hydroxyl groups.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient would be optimized to separate the derivatized analyte from other components. For example, starting at 100°C, holding for 1 minute, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte. For quantification, a stable isotope-labeled internal standard is recommended.[3]

  • Sample Preparation:

    • An accurately weighed amount of the sample is dissolved in a suitable solvent.

    • An internal standard is added.

    • The solvent is evaporated, and the residue is derivatized at an elevated temperature (e.g., 70°C for 30 minutes).

    • The derivatized sample is then injected into the GC-MS.

  • Validation Parameters: Similar to the HPLC-UV method, validation would include specificity, linearity, accuracy, precision, LOD, and LOQ.

LC-MS/MS Method for Trace Level Quantification

This methodology is derived from validated methods for the quantification of various pharmaceutical compounds and their impurities in biological and pharmaceutical matrices.[4][5]

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[4]

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[5]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.[5]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[5]

  • Sample Preparation:

    • For Drug Substance: Simple dissolution in a suitable solvent.

    • For Biological Matrices (e.g., Plasma): Protein precipitation with acetonitrile or methanol, followed by centrifugation and filtration of the supernatant.[4]

  • Validation Parameters: In addition to the standard validation parameters, for bioanalytical methods, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative) should be evaluated according to regulatory guidelines.[4]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of a pharmaceutical compound using a chromatographic method.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_result Result Sample Sample Weighing and Dissolution Spiking Internal Standard Spiking Sample->Spiking Standard Standard Weighing and Dilution Standard->Spiking Extraction Extraction / Cleanup (if necessary) Spiking->Extraction Injection Sample Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, MS, MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for chromatographic analysis.

Logical Comparison of Analytical Methods

This diagram provides a logical framework for selecting an appropriate analytical method based on key experimental requirements.

Method Selection Logic Start Start: Quantification of This compound Matrix Complex Matrix? (e.g., Plasma, Urine) Start->Matrix Sensitivity Trace Level Analysis? (<1 µg/mL) Matrix->Sensitivity Yes Volatility Analyte Volatile or Thermally Stable? Matrix->Volatility No Sensitivity->Volatility No LCMSMS LC-MS/MS Sensitivity->LCMSMS Yes Cost Cost a Major Constraint? Volatility->Cost No GCMS GC-MS (with derivatization) Volatility->GCMS Yes Cost->LCMSMS No HPLCUV HPLC-UV Cost->HPLCUV Yes

References

Benchmarking the synthesis of 2-(5-Bromopyrimidin-2-yl)propan-2-ol against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 2-(5-bromopyrimidin-2-yl)propan-2-ol, a valuable building block in medicinal chemistry and drug development. The synthesis of this tertiary alcohol is benchmarked through two distinct organometallic approaches: a Grignard-based method and an organolithium-based method. This document outlines detailed experimental protocols, presents a comparative analysis of their performance based on analogous reactions reported in the literature, and provides visualizations to clarify the synthetic workflows.

Comparative Analysis of Synthetic Methods

The synthesis of this compound can be efficiently achieved from the common starting material, 2,5-dibromopyrimidine. The two methods explored involve the selective formation of an organometallic intermediate at the 2-position, followed by a nucleophilic addition to acetone.

Method 1: Grignard-Based Synthesis involves the selective bromine-magnesium exchange at the C2 position of 2,5-dibromopyrimidine, followed by the addition of acetone. The selectivity of the Grignard reagent formation is crucial and can be directed to the 2-position by using specific reagents like sBu₂Mg·2LiOR.

Method 2: Organolithium-Based Synthesis utilizes a lithium-halogen exchange reaction. While direct lithiation of 2,5-dibromopyrimidine with n-butyllithium preferentially occurs at the C5 position, a two-step approach can be envisioned. First, the more reactive bromine at the 2-position of a related starting material, 2-chloro-5-bromopyrimidine, could be selectively exchanged, or a directed metalation strategy could be employed. For the purpose of this comparison, we will focus on the Grignard approach for C2 functionalization and a hypothetical optimized organolithium approach for comparison.

The following table summarizes the key performance indicators for each method, with data extrapolated from analogous reactions of 2-halopyridines and dihalopyridines with carbonyl compounds.

ParameterMethod 1: Grignard-Based SynthesisMethod 2: Organolithium-Based Synthesis
Starting Material 2,5-Dibromopyrimidine2,5-Dibromopyrimidine or 2-Chloro-5-bromopyrimidine
Key Reagents sBu₂Mg·2LiOR, Acetonen-Butyllithium, Acetone
Selectivity High for C2 with sBu₂Mg·2LiORHigh for C5 with n-BuLi on 2,5-dibromopyrimidine; requires alternative strategy for C2
Reported Yield (Analogous Reactions) 60-80%70-90%
Reaction Temperature 0 °C to room temperature-78 °C to 0 °C
Reaction Time 2-4 hours1-3 hours
Key Advantages Milder reaction conditions, commercially available and relatively stable reagents.Higher potential yields, faster reaction times.
Key Disadvantages Potentially lower yields compared to organolithium route, risk of Wurtz coupling side products.Requires cryogenic temperatures, highly pyrophoric and moisture-sensitive reagents.

Experimental Protocols

Method 1: Grignard-Based Synthesis of this compound

This protocol is adapted from general procedures for the selective Grignard formation on dihalopyridines and subsequent reaction with ketones.

Materials:

  • 2,5-Dibromopyrimidine

  • sBu₂Mg·2LiOR in toluene

  • Anhydrous acetone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 2,5-dibromopyrimidine (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of sBu₂Mg·2LiOR in toluene (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the Grignard reagent at the C2 position.

  • In a separate flask, prepare a solution of anhydrous acetone (1.2 eq) in anhydrous THF.

  • Add the acetone solution dropwise to the Grignard reagent solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Method 2: Organolithium-Based Synthesis of this compound

This protocol is a hypothetical adaptation for the C2-selective synthesis, based on general procedures for lithium-halogen exchange and subsequent trapping with electrophiles. This would ideally start from a precursor where C2 is more reactive towards lithiation than C5.

Materials:

  • 2-Chloro-5-bromopyrimidine (hypothetical starting material for C2 selectivity)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous acetone

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 2-chloro-5-bromopyrimidine (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium in hexanes (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange at the C2 position.

  • In a separate flask, prepare a solution of anhydrous acetone (1.2 eq) in anhydrous THF.

  • Add the acetone solution dropwise to the organolithium solution at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to 0 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Workflow

The logical flow for selecting a synthetic method is outlined below. This decision-making process considers factors such as desired yield, available equipment, and safety considerations.

Synthesis_Method_Comparison Start Select Synthesis Route for This compound Method1 Method 1: Grignard-Based Synthesis Start->Method1 Milder Conditions Method2 Method 2: Organolithium-Based Synthesis Start->Method2 Higher Potential Yield Grignard_SM Starting Material: 2,5-Dibromopyrimidine Method1->Grignard_SM Grignard_Reagents Key Reagents: sBu₂Mg·2LiOR, Acetone Method1->Grignard_Reagents Grignard_Conditions Reaction Conditions: 0°C to Room Temp, 2-4h Method1->Grignard_Conditions Grignard_Pros Pros: Safer, less stringent temp. control Method1->Grignard_Pros Grignard_Cons Cons: Potentially lower yield Method1->Grignard_Cons Conclusion Optimal Method Selection Method1->Conclusion Organolithium_SM Starting Material: 2-Halo-5-bromopyrimidine Method2->Organolithium_SM Organolithium_Reagents Key Reagents: n-BuLi, Acetone Method2->Organolithium_Reagents Organolithium_Conditions Reaction Conditions: -78°C to 0°C, 1-3h Method2->Organolithium_Conditions Organolithium_Pros Pros: Higher yield, faster reaction Method2->Organolithium_Pros Organolithium_Cons Cons: Cryogenic temps, pyrophoric reagents Method2->Organolithium_Cons Method2->Conclusion

Caption: Comparative workflow of Grignard vs. Organolithium synthesis routes.

The following diagram illustrates the generalized experimental workflow for the synthesis, applicable to both methods with variations in temperature and reagents.

Experimental_Workflow Start Start Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup Add_SM Add 2-Halo-5-bromopyrimidine and Anhydrous THF Setup->Add_SM Cool Cool to Reaction Temperature Add_SM->Cool Add_Organometallic Add Organometallic Reagent (Grignard or Organolithium) Cool->Add_Organometallic Stir1 Stir for 1 hour Add_Organometallic->Stir1 Add_Acetone Add Anhydrous Acetone in THF Stir1->Add_Acetone Stir2 Stir and Warm to Room Temp Add_Acetone->Stir2 Quench Quench with Saturated Aqueous NH₄Cl Stir2->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry_Concentrate Dry, Filter, and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End Obtain Pure Product Purify->End

Caption: Generalized experimental workflow for the synthesis of this compound.

Safety Operating Guide

Safe Disposal of 2-(5-Bromopyrimidin-2-yl)propan-2-ol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(5-Bromopyrimidin-2-yl)propan-2-ol, a halogenated organic compound. Adherence to these protocols is vital to ensure the safety of laboratory personnel and to comply with regulatory standards.

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling of this solid substance should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation[1][2].

Waste Classification and Segregation: The First Step to Proper Disposal

As a brominated organic compound, this compound is classified as a halogenated organic waste [3]. It is also a solid that may be flammable, requiring it to be treated as hazardous chemical waste[4]. Proper segregation of this waste is crucial to prevent dangerous chemical reactions and to facilitate correct disposal procedures.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated organic waste with non-halogenated organic waste streams[5][6]. This separation can significantly reduce disposal costs and complexity[5].

  • Incompatible Materials: Keep this compound away from strong oxidizing agents, acids, bases, and metals[2][7].

  • Solid Waste: Collect solid waste, such as contaminated gloves and weighing paper, separately from liquid waste.

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Designate a specific, clearly labeled, and sealed container for the collection of solid this compound waste[1][8].

  • The container must be made of a compatible material, such as high-density polyethylene (HDPE).

  • For liquid waste containing this compound (e.g., from a reaction work-up), use a separate, labeled container for halogenated organic liquid waste.

2. Labeling:

  • Properly label the waste container with a "Hazardous Waste" tag[5][8].

  • The label must include:

    • The full chemical name: "this compound"[9].

    • The concentration or approximate amount of the waste.

    • The associated hazards (e.g., "Irritant," "Flammable Solid")[1][4].

    • The date of accumulation.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory[5].

  • The storage area should be a cool, dry, and well-ventilated location, away from heat sources or open flames[8][10].

  • It is recommended to store flammable solids in a dedicated flammable storage cabinet[7][8].

  • Ensure secondary containment is in place to mitigate any potential leaks or spills.

4. Disposal Request:

  • Once the waste container is nearly full, or if the experiment is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[8][11].

  • Follow your institution's specific procedures for requesting a waste pickup.

5. Spill and Emergency Procedures:

  • In the event of a spill, immediately evacuate the area and alert your colleagues and supervisor.

  • For minor spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in the designated hazardous waste container[1]. Do not use a vacuum cleaner unless it is explosion-proof[1].

  • For larger spills or if you are unsure how to proceed, contact your institution's EHS department for assistance[8].

  • If the substance comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[1][12].

Quantitative Data Summary

PropertyValueSource
CAS Number1193244-89-1[9]
Physical FormSolid[9]
Storage Temperature2-8°C (Sealed in dry)[9]
Flash Point> 300 °C / > 572 °F[12]

Experimental Workflow for Disposal

Below is a diagram outlining the logical workflow for the proper disposal of this compound.

A Identify Waste: This compound (Halogenated Organic Solid) B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Segregate Waste: Separate from non-halogenated and other incompatible waste B->C D Collect in Designated Labeled Container C->D E Store Securely in Satellite Accumulation Area D->E F Request Waste Pickup from Environmental Health & Safety (EHS) E->F G EHS/Licensed Contractor Transports for Final Disposal (e.g., Incineration) F->G

Caption: Disposal workflow for this compound.

Decision Pathway for Spill Response

This diagram illustrates the decision-making process in the event of a spill.

Spill Spill Occurs Assess Is the spill minor and manageable? Spill->Assess Cleanup Contain and clean up spill using appropriate procedures. Place waste in hazardous container. Assess->Cleanup Yes Evacuate Evacuate the area. Alert others and supervisor. Assess->Evacuate No End Spill Managed Cleanup->End ContactEHS Contact EHS for assistance. Evacuate->ContactEHS ContactEHS->End

Caption: Spill response decision pathway.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.

References

Personal protective equipment for handling 2-(5-Bromopyrimidin-2-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(5-Bromopyrimidin-2-yl)propan-2-ol

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No: 1193244-89-1). The following procedures are based on available safety data for the compound and best practices for handling similar pyrimidine derivatives in a laboratory setting.

Compound Details:

  • Chemical Name: this compound

  • CAS Number: 1193244-89-1

  • Molecular Formula: C₇H₉BrN₂O

  • Physical Form: Solid

  • Storage: Store in a dry, well-ventilated place in a tightly sealed container at 2-8°C.

Hazard Information:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

Proper personal protective equipment is a critical barrier to exposure when handling this compound. The following table summarizes the recommended PPE.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be considered for procedures with a high risk of splashing.[1][2][3]
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with chemical-impermeable gloves (e.g., disposable nitrile) which have been inspected prior to use.[1][2][4] Wear a flame-resistant lab coat, fully buttoned with sleeves rolled down, to protect skin and personal clothing.[5]
Respiratory Respirator (if necessary)Use in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[2][6] If ventilation is inadequate or dust formation is likely, a NIOSH-approved respirator may be required.[4][7]
General Standard Lab AttireLong pants and closed-toe shoes are mandatory to cover the entire foot.[4][5]

Operational Plan for Handling

A systematic approach is essential for the safe handling of this compound.

1. Preparation & Engineering Controls:

  • Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[6]

  • Ensure that an eyewash station and safety shower are readily accessible.[8]

  • Remove all sources of ignition from the handling area.[9]

2. Handling the Compound:

  • Avoid direct contact with the skin and eyes.[5]

  • Do not breathe in dust.[3] Avoid creating dust during handling.[3]

  • Wear the appropriate PPE as detailed in the table above.[2]

  • When handling, do not eat, drink, or smoke.[2][3]

  • Keep the container tightly closed when not in use.[2][6]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • Clean up spills immediately, wearing appropriate PPE.[2]

  • Use dry clean-up procedures; avoid generating dust.[2]

  • Collect the spilled material into a suitable, sealed container for disposal.[3][5]

  • Prevent the chemical from entering drains or waterways.[2]

4. Post-Handling:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][3]

  • Contaminated work clothing should be laundered separately before reuse.[2]

Disposal Plan

  • Dispose of this compound and its container in accordance with all local, regional, and national regulations.[2]

  • The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[10]

  • Do not allow the product to enter drains or sewer systems.[8][10]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse.[10]

Visual Workflow for Safe Handling

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_spill_response Spill Response prep_area Prepare Work Area (Fume Hood) ppe Don Appropriate PPE prep_area->ppe gather Gather Materials ppe->gather handle Handle Compound (Avoid Dust/Contact) gather->handle spill Spill Occurs? handle->spill decontaminate Decontaminate Work Area spill->decontaminate No evacuate Evacuate Area spill->evacuate Yes dispose Dispose of Waste decontaminate->dispose wash Wash Hands Thoroughly dispose->wash contain Contain & Clean Up Spill evacuate->contain dispose_spill Dispose of Spill Waste contain->dispose_spill dispose_spill->decontaminate

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.